molecular formula C12H14ClNO2 B2625368 1-[(3-Chlorophenyl)methoxy]piperidin-4-one CAS No. 2375274-15-8

1-[(3-Chlorophenyl)methoxy]piperidin-4-one

Cat. No.: B2625368
CAS No.: 2375274-15-8
M. Wt: 239.7
InChI Key: MCHNVXYCIVSQAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Chlorophenyl)methoxy]piperidin-4-one is a useful research compound. Its molecular formula is C12H14ClNO2 and its molecular weight is 239.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(3-chlorophenyl)methoxy]piperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c13-11-3-1-2-10(8-11)9-16-14-6-4-12(15)5-7-14/h1-3,8H,4-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHNVXYCIVSQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)OCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Therapeutic potential of 1-[(3-Chlorophenyl)methoxy]piperidin-4-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Therapeutic Potential of 1-[(3-Chlorophenyl)methoxy]piperidin-4-one Derivatives

Executive Summary

The piperidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1][2] This guide focuses on a specific class of these compounds: this compound derivatives. Emerging research has highlighted their significant potential as inhibitors of cholinesterase enzymes, positioning them as promising candidates for the therapeutic intervention of neurodegenerative disorders, particularly Alzheimer's disease. This document provides a comprehensive overview of their synthesis, mechanism of action, structure-activity relationships, and the experimental protocols required for their evaluation. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel treatments for complex neurological conditions.

Introduction: The Challenge of Neurodegenerative Disease

Alzheimer's disease (AD) is a progressive and devastating neurodegenerative disorder characterized by a decline in memory and cognitive function.[3][4] While the exact cause remains multifaceted, the "cholinergic hypothesis" is a widely accepted component of its pathology.[5] This hypothesis posits that the cognitive deficits in AD patients stem from a significant reduction in the levels of the neurotransmitter acetylcholine (ACh).[5] The primary enzyme responsible for the breakdown of ACh in the synaptic cleft is acetylcholinesterase (AChE), with butyrylcholinesterase (BuChE) also playing a role.[5][6] Consequently, inhibiting these enzymes to increase ACh levels is a key therapeutic strategy. Currently approved drugs like Donepezil, which contains a piperidine moiety, validate this approach.[3][5][7] The exploration of novel piperidin-4-one derivatives, such as the 1-[(3-Chlorophenyl)methoxy] series, represents a continued effort to develop more effective and selective cholinesterase inhibitors.[4][6]

The Piperidin-4-one Scaffold: A Privileged Structure

The piperidin-4-one core is considered a "privileged scaffold" in drug discovery. Its structural features, including a six-membered heterocyclic ring with a nitrogen atom, allow for versatile chemical modifications at multiple positions.[1][8] This adaptability enables chemists to fine-tune the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, to optimize interactions with biological targets and improve pharmacokinetic profiles.[8] The tertiary nitrogen in the piperidine ring can act as a proton acceptor, allowing it to interact with anionic sites within enzyme active sites, a key feature for cholinesterase inhibition.[5]

Synthesis and Chemical Characterization

The synthesis of this compound derivatives typically involves a multi-step process. A generalized synthetic approach is outlined below, based on established organic chemistry principles for creating similar piperidine structures.[9][10][11]

General Synthetic Workflow

cluster_0 Step 1: Synthesis of Piperidin-4-one Core cluster_1 Step 2: N-Alkylation cluster_2 Step 3: O-Alkylation / Linker Introduction A Starting Materials (e.g., Diethanolamine) B Piperidin-4-one A->B Cyclization (e.g., Mannich Reaction) C Piperidin-4-one E 1-(3-Chlorobenzyl)piperidin-4-one C->E Nucleophilic Substitution (Base, Solvent) D 3-Chlorobenzyl Halide D->E Nucleophilic Substitution (Base, Solvent) F 1-(3-Chlorobenzyl)piperidin-4-one G Intermediate with Methoxy Linker F->G Reaction with (e.g., Bromomethanol) H Final Derivative G->H Further Modification / Purification

Caption: Generalized synthetic pathway for piperidin-4-one derivatives.

Experimental Protocol: Synthesis

A representative, detailed protocol for a key step, such as the N-alkylation of the piperidine ring, is provided below. This protocol is a composite based on standard laboratory techniques for similar transformations.[10]

  • Dissolution: Dissolve 1 equivalent of the piperidin-4-one hydrochloride salt in a suitable solvent mixture, such as acetone and water.

  • Basification: Add a base, such as sodium hydroxide (approx. 2.5 equivalents), to the stirring mixture to deprotonate the piperidine nitrogen, making it nucleophilic.

  • Electrophile Addition: Slowly add the alkylating agent, in this case, a 3-chlorobenzyl halide (e.g., 1-bromo-3-chloropropane as a proxy for the methoxy-linked halide, approx. 2 equivalents), to the reaction mixture at room temperature (25-30°C).

  • Reaction Monitoring: Allow the reaction to stir for an extended period (e.g., 15-20 hours) at ambient temperature. The progress should be monitored using Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.

  • Work-up and Extraction: Once the reaction is complete, stop stirring and allow the layers to separate. The organic layer containing the product is isolated.

  • Purification: The solvent is removed from the organic layer under reduced pressure. The resulting crude residue is then purified, typically using silica gel column chromatography, to yield the pure N-substituted piperidin-4-one derivative.

  • Characterization: The final compound's structure is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[6][9]

Mechanism of Action: Dual Inhibition of Cholinesterases

The primary therapeutic mechanism of these derivatives is the inhibition of acetylcholinesterase (AChE) and, in some cases, butyrylcholinesterase (BuChE).[6]

  • AChE Inhibition: By binding to the active site of AChE, these compounds prevent the hydrolysis of acetylcholine. This increases the concentration and duration of action of ACh in the neuronal synapse, thereby enhancing cholinergic neurotransmission and alleviating cognitive deficits.[4][5]

  • Dual Inhibition (AChE & BuChE): Some derivatives exhibit inhibitory activity against both AChE and BuChE.[6] As AD progresses, BuChE activity in the brain increases while AChE activity decreases. Therefore, dual inhibitors can offer a more sustained therapeutic benefit throughout the course of the disease.[6]

The interaction with the enzyme is often a combination of hydrophobic and electrostatic interactions. The protonated piperidine nitrogen can form an ionic bond with the anionic subsite of the AChE active site, while the chlorophenyl and methoxy groups can engage in π-π stacking and hydrophobic interactions within the active site gorge.[4]

cluster_0 Normal Cholinergic Synapse cluster_1 Inhibited Synapse ACh Acetylcholine (ACh) Neurotransmitter AChE AChE Enzyme Active Site ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Signal Products {Choline + Acetate|Inactive} AChE->Products ACh_inh Acetylcholine (ACh) Increased Level Receptor_inh Postsynaptic Receptor ACh_inh->Receptor_inh Enhanced Signal AChE_inh AChE Enzyme Blocked Site Inhibitor {Piperidin-4-one Derivative} Inhibitor->AChE_inh Binding

Sources

The Ascendant Scaffold: A Technical Guide to N-Substituted Piperidin-4-One Analogs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of medicinal chemistry, present in a remarkable number of approved pharmaceuticals and clinical candidates.[1][2] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold for the design of novel therapeutics. Among the vast landscape of piperidine-containing compounds, N-substituted piperidin-4-one analogs have emerged as a particularly versatile and fruitful area of research, demonstrating a broad spectrum of biological activities.[3] This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this important class of molecules, offering field-proven insights for researchers and drug development professionals.

I. The Synthetic Landscape: Crafting the Piperidin-4-One Core

The construction of the N-substituted piperidin-4-one scaffold can be achieved through several synthetic strategies, with the Mannich reaction being a prominent and widely employed method.[3] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

A. The Mannich Reaction: A Convergent and Efficient Approach

The one-pot, multi-component Mannich condensation is a cornerstone for the synthesis of 2,6-diaryl- and 3-alkyl-2,6-diaryl-piperidin-4-ones.[4][5] This reaction typically involves the condensation of an aldehyde, a ketone, and an amine (or ammonia source like ammonium acetate).

Experimental Protocol: Synthesis of 3-Alkyl-2,6-diaryl-piperidin-4-ones via Mannich Reaction [4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ammonium acetate (0.1 mol) in ethanol (50 mL).

  • Addition of Reagents: To the ethanolic solution, add the substituted aromatic aldehyde (0.1 mol), benzaldehyde (0.1 mol), and a ketone such as ethyl methyl ketone or butan-2-one (0.1 mol).

  • Reaction Progression: Heat the mixture to reflux and maintain for a period of 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. Add concentrated hydrochloric acid (30 mL) to precipitate the hydrochloride salt of the piperidin-4-one. Collect the precipitate by filtration and wash with a mixture of ethanol and diethyl ether (1:5).

  • Liberation of the Free Base: Suspend the hydrochloride salt in acetone and add concentrated aqueous ammonia until the solution is basic. The free base will precipitate out of solution.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

The versatility of the Mannich reaction allows for the introduction of a wide range of substituents at the 2, 3, and 6 positions of the piperidin-4-one ring, providing a diverse library of analogs for biological screening.

B. Alternative Synthetic Strategies

While the Mannich reaction is a workhorse, other methods have been developed for the synthesis of N-substituted piperidin-4-ones. These include:

  • Dieckmann Condensation: This intramolecular cyclization of a diester can be employed to construct the piperidin-4-one ring. The use of t-butyl esters in the Dieckmann synthesis of N-phenyl-4-piperidone-3-carboxylates has been shown to increase the yield of the corresponding N-phenyl-4-piperidone.[6]

  • Reductive Amination: N-substituted 4-piperidones can be synthesized via reductive amination of a suitable precursor. For instance, the reaction between N-Boc-piperidin-4-one and 3,4-dichloroaniline is a key step in the synthesis of certain N-aryl piperidine derivatives.[7]

  • Ring-Closing Reactions: The cyclization of acyclic precursors is another viable route. For example, the reaction of a primary amine with 1,5-dichloro-3-pentanone can be used to prepare N-substituted-4-piperidones.[8]

The choice of synthetic strategy should be guided by the desired substitution pattern, scalability, and the principles of green chemistry.

II. A Spectrum of Biological Activity: From Microbes to Malignancies

N-substituted piperidin-4-one analogs have demonstrated a remarkable breadth of biological activities, making them attractive candidates for drug discovery programs targeting a wide range of diseases.

A. Anticancer Activity: A Promising Frontier

A significant body of research has focused on the anticancer potential of N-substituted piperidin-4-one derivatives.[9] These compounds have shown cytotoxicity against a variety of cancer cell lines, including those of the breast, colon, lung, and leukemia.[10]

Mechanism of Action: The anticancer effects of these analogs are often attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in cell proliferation and survival.[11] Some derivatives have been shown to act as inhibitors of topoisomerase IIα, an enzyme crucial for DNA replication and repair.[9] Molecular docking studies have also suggested that these compounds can bind to the active sites of various protein kinases, such as VEGFR2, which are implicated in tumor angiogenesis.[12]

Structure-Activity Relationship (SAR): The nature of the N-substituent plays a critical role in determining the anticancer potency. N-acylation and N-alkylation have been shown to enhance cytotoxic activity.[13] Furthermore, the presence of electron-withdrawing groups on the aryl rings at the 2 and 6 positions often correlates with increased potency.[13]

Quantitative Data on Anticancer Activity:

Compound IDN-SubstituentCancer Cell LineIC50 (µM)Reference
2d Aryl sulfonylMolt-4 (Leukemia)Significant[10]
3d Aryl sulfonylMolt-4 (Leukemia)Significant[10]
Compound 16 Sulfonyl spacerMCF-7 (Breast)0.31 - 5.62[11]
Compound 3d DihydroquinazolinoneHCT116 (Colon)Significant[12]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [10]

  • Cell Culture: Culture the desired cancer cell lines (e.g., Molt-4, HT-29) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the N-substituted piperidin-4-one analogs in the culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-fluorouracil or doxorubicin).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

B. Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the development of novel anti-infective agents. N-substituted piperidin-4-one analogs have shown promising activity against a range of bacterial and fungal pathogens.[4][14]

Mechanism of Action: While the exact mechanisms are still under investigation for many analogs, some derivatives are thought to disrupt the integrity of the microbial cell membrane or interfere with essential metabolic pathways.

Structure-Activity Relationship (SAR): The introduction of a thiosemicarbazone moiety at the 4-position of the piperidin-4-one ring has been shown to significantly enhance antifungal activity.[4]

Quantitative Data on Antimicrobial Activity:

Compound IDN-SubstituentMicroorganismMIC (µg/mL)Reference
Various ThiosemicarbazoneM. gypseum, M. canis, T. mentagrophytes, T. rubrum, C. albicans3 - 8[4]
Compound III ThiosemicarbazideStaphylococcus aureus, Enterobacter sp.Higher than precursor[14]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [4]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus ATCC 6538, Candida albicans ATCC 10231) in a suitable broth.

  • Compound Dilution: Prepare serial twofold dilutions of the N-substituted piperidin-4-one analogs in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

C. Other Biological Activities

The therapeutic potential of N-substituted piperidin-4-one analogs extends beyond anticancer and antimicrobial applications. These compounds have also been investigated for their activity in other therapeutic areas, including:

  • Neurodegenerative Diseases: Some piperidine-flavone analogs have been explored as multi-target agents for Alzheimer's disease, showing inhibitory activity against acetylcholinesterase and amyloid-beta aggregation.[15]

  • Anti-inflammatory Activity: Certain derivatives have demonstrated anti-inflammatory properties.[9]

  • Kinase Inhibition: N-substituted piperidin-4-ones have been identified as inhibitors of various kinases, such as p38 MAP kinase, which are involved in inflammatory responses.[10]

III. Navigating the Path to the Clinic: ADMET and Pharmacokinetic Considerations

For any promising lead compound to progress to clinical development, a thorough understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is essential.[16] While extensive ADMET data for many N-substituted piperidin-4-one analogs is not yet publicly available, some studies have begun to explore these crucial properties.

In silico ADMET prediction tools can provide valuable early insights into the drug-likeness of these compounds.[13] These models can predict parameters such as oral bioavailability, blood-brain barrier penetration, and potential for off-target toxicity. Experimental validation of these predictions is a critical step in the drug development process.

IV. Future Directions and Conclusion

The N-substituted piperidin-4-one scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The synthetic accessibility of this core allows for the generation of large and diverse chemical libraries, while the broad spectrum of biological activities provides numerous opportunities for drug development programs.

Future research in this area should focus on:

  • Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate rational drug design and lead optimization.

  • Systematic SAR Studies: Comprehensive structure-activity relationship studies will help to identify the key structural features required for potent and selective activity against specific biological targets.

  • Pharmacokinetic and Toxicological Profiling: Thorough evaluation of the ADMET properties of lead compounds is crucial for their successful translation into clinical candidates.

  • Exploration of Novel N-Substituents: The design and synthesis of novel N-substituents will continue to expand the chemical space and biological activity of this important class of molecules.

V. Visualizing Key Concepts

Diagram 1: General Synthetic Scheme for N-Substituted Piperidin-4-ones via Mannich Reaction

Synthesis cluster_reactants Reactants Aldehyde Aromatic Aldehyde Piperidinone N-Substituted Piperidin-4-one Aldehyde->Piperidinone Mannich Condensation Ketone Ketone (e.g., Ethyl Methyl Ketone) Ketone->Piperidinone Amine Amine Source (e.g., Ammonium Acetate) Amine->Piperidinone Solvent Ethanol Solvent->Piperidinone Heat Reflux Heat->Piperidinone

Caption: One-pot Mannich condensation for piperidin-4-one synthesis.

Diagram 2: Structure-Activity Relationship (SAR) for Anticancer Activity

SAR cluster_positions Key Positions for Modification Core Piperidin-4-one Core N_Sub N1-Position (Nitrogen) Aryl_Subs C2/C6-Positions (Aryl Rings) Activity_Increase Increased Anticancer Activity N_Sub->Activity_Increase Alkylation or Acylation Aryl_Subs->Activity_Increase Electron-Withdrawing Groups (e.g., -Cl, -NO2)

Caption: Key structural modifications influencing anticancer activity.

References

  • In-silico molecular docking, ADMET and DFT evaluation of piperidin-4-one furoic hydrazone derivatives as antimicrobial, antioxidant and anticancer agents. (URL not available)
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. [Link]

  • Synthesis of some N-substituted 4-piperidones. [Link]

  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]

  • Synthesis of Piperidine Conjugated Dihydroquinazolin-4(1H)-ones and their Antiproliferative Activity, Molecular Docking Studies and DFT Calculations. [Link]

  • Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. (URL not available)
  • Study of the Electrochemical Behavior of N-Substituted-4-Piperidones Curcumin Analogs: A Combined Experimental and Theoretical Approach. [Link]

  • Synthesis of N-Substituted piperidines from piperidone. [Link]

  • Synthesis, Biological Evaluation and Molecular Docking Studies of Piperidinylpiperidines and Spirochromanones Possessing Quinoline Moieties as Acetyl-CoA Carboxylase Inhibitors. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]

  • Piperidin-4-one: the potential pharmacophore. [Link]

  • Synthesis and Biological Evaluation of some Substituted 4-Piperidones. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. [Link]

  • Synthesis method for N-substituted-4-piperidone.
  • Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains. [Link]

  • Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. [Link]

  • Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs. [Link]

  • Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. [Link]

  • 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. [Link]

Sources

Pharmacophore Modeling of (3-Chlorophenyl)methoxy Piperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

This technical guide details the protocol for generating, validating, and applying pharmacophore models for (3-Chlorophenyl)methoxy piperidine derivatives . These scaffolds are privileged structures in medicinal chemistry, frequently exhibiting polypharmacology across the Central Nervous System (CNS). They are particularly relevant for designing dual-action ligands targeting Acetylcholinesterase (AChE) (for Alzheimer’s) and Serotonin Receptors (5-HT1A/5-HT7) (for depression/anxiety).

The Scaffold Architecture

The pharmacological efficacy of this class stems from three distinct pharmacophoric zones:

  • The Basic Center (Piperidine): At physiological pH, the piperidine nitrogen is protonated (

    
    ). This positive ionizable (PI) feature is critical for forming a salt bridge with conserved aspartate residues (e.g., Asp79 in AChE or Asp3.32 in aminergic GPCRs).
    
  • The Linker (Methoxy group): The ether oxygen acts as a Hydrogen Bond Acceptor (HBA) and provides a specific rotational constraint that orients the aromatic rings.

  • The Lipophilic Tail (3-Chlorophenyl): The meta-chlorine substitution enhances lipophilicity and enables specific halogen bonding interactions with backbone carbonyls or hydrophobic pockets (e.g., the Trp84 anionic subsite in AChE).

Computational Workflow

The following diagram outlines the hybrid workflow, integrating Ligand-Based Pharmacophore (LBP) generation with Structure-Based (SBP) validation.

PharmacophoreWorkflow Start Start: Dataset Curation Prep Ligand Preparation (Ionization pH 7.4, Tautomers) Start->Prep Conf Conformational Analysis (Monte Carlo / OPLS4) Prep->Conf Align Molecular Alignment (Pharmacophore Point-based) Conf->Align ModelGen Hypothesis Generation (3D-QSAR / PHASE / HypoGen) Align->ModelGen Docking Structure-Based Validation (Docking into AChE/5-HT7) ModelGen->Docking Mechanistic Check Validation Model Validation (ROC, EF, GH Score) ModelGen->Validation Docking->Validation Decoy Decoy Set Generation (DUD-E / ZINC) Decoy->Validation

Figure 1: Hybrid Pharmacophore Modeling Workflow. Blue nodes represent preparation, Red nodes represent modeling core, and Green represents structural validation.

Protocol: Ligand-Based Pharmacophore Generation

Dataset Curation & Preparation

To build a robust model, you must curate a training set with a wide range of bioactivity (spanning at least 3-4 orders of magnitude).

  • Source: BindingDB or ChEMBL.

  • Activity Threshold: Define "Actives" as

    
     and "Inactives" as 
    
    
    
    .
  • Preparation: Use tools like LigPrep (Schrödinger) or Wash (MOE).

    • Stereochemistry: Generate all stereoisomers if the piperidine is substituted (chiral centers at C3/C4).

    • Ionization: Force protonation on the piperidine nitrogen (pH 7.0

      
       2.0).
      
Conformational Search (The Critical Step)

Pharmacophore modeling fails if the bioactive conformation is not sampled. The flexible methoxy linker requires an exhaustive search.

  • Method: Mixed-Mode Monte Carlo / Low-Mode (MCMM/LMCS) search.

  • Force Field: OPLS4 (optimized for halogen bonding and charged amines).

  • Energy Window: Retain conformers within 10-20 kcal/mol of the global minimum.

  • Constraint: Do not apply distance constraints initially; allow the linker to adopt both extended and folded geometries.

Feature Definition & Hypothesis Generation

For (3-Chlorophenyl)methoxy piperidine derivatives, select the following features:

Feature TypeCodeChemical Moiety MappingFunction
Pos. Ionizable PI Piperidine Nitrogen (

)
Electrostatic interaction with Aspartate.
Hydrophobic HY 3-Chlorophenyl Ring

stacking (e.g., with Trp/Phe).
H-Bond Acceptor HBA Methoxy OxygenHydrogen bonding with Ser/Tyr residues.
Ring Aromatic RA Phenyl/Piperidine backboneHydrophobic enclosure.
Halogen X Chlorine atom (C3 position)Halogen bond to backbone carbonyls.

Algorithm Settings (e.g., for Discovery Studio/HypoGen):

  • Min Features: 4

  • Max Features: 5

  • Spacing: Minimum 2.0 Å between features to prevent feature overlapping.

Validation Protocols (Self-Validating Systems)

A model is only as good as its predictive power. You must employ a Decoy Set strategy to prove the model is not selecting compounds by random chance (molecular weight or lipophilicity bias).

Decoy Set Generation

Use the Directory of Useful Decoys (DUD-E) approach.

  • For every active ligand in your training set, generate 50 decoys.

  • Matching Criteria: Decoys must match the active's Molecular Weight (MW) and LogP but must be topologically dissimilar (Tanimoto coefficient < 0.6).

Statistical Metrics

Calculate the following metrics to accept or reject the hypothesis:

  • Enrichment Factor (EF): Measures how many actives are found in the top X% of the screened database compared to random selection.

    
    
    Target:
    
    
    
    .[1]
  • Güner-Henry (GH) Score: A balance between precision and recall. Target:

    
    .[2]
    
  • ROC-AUC: Area Under the Receiver Operating Characteristic Curve. Target:

    
     indicates a highly predictive model.
    

Structural Mechanism & Interaction Map

To ground this pharmacophore in physical reality, we map the features to the binding site of Acetylcholinesterase (AChE) (PDB ID: 4EY7).

InteractionMap cluster_0 Ligand Scaffold Lig_Cl 3-Cl (Halogen) Rec_Backbone Backbone C=O Lig_Cl->Rec_Backbone Halogen Bond Lig_Ph Phenyl Ring Rec_Trp84 Trp84 (Anionic Site) Lig_Ph->Rec_Trp84 Pi-Pi Stacking Lig_OMe Methoxy (HBA) Rec_Phe330 Phe330 (Gorge) Lig_OMe->Rec_Phe330 Steric/H-Bond Lig_Pip Piperidine NH+ Rec_Asp72 Asp72 (PAS) Lig_Pip->Rec_Asp72 Salt Bridge

Figure 2: Mechanistic Interaction Map. This diagram correlates the pharmacophore features of the (3-Chlorophenyl)methoxy piperidine scaffold with the AChE binding pocket residues.

Mechanistic Insight

The 3-chlorophenyl moiety is not merely a hydrophobic filler. In 5-HT7 receptors, the chlorine atom often occupies a specific hydrophobic sub-pocket, enhancing selectivity over 5-HT1A. In AChE, the aromatic ring engages in


 stacking with Trp84, while the piperidine cation anchors the molecule at the Peripheral Anionic Site (PAS) or the catalytic site, depending on the linker length [1].

Experimental Validation (QSAR Integration)

Once the pharmacophore screens a database, the resulting hits must be prioritized using 3D-QSAR (Quantitative Structure-Activity Relationship).

Protocol:

  • Align Hits: Align screened compounds to the pharmacophore hypothesis.

  • Field Calculation: Calculate Steric and Electrostatic fields (CoMFA/CoMSIA).

  • Prediction: Predict pIC50 values.

  • Synthesis Candidate Selection: Select compounds with predicted

    
     (sub-micromolar activity) that possess the 3-chlorophenyl  motif but vary the piperidine substitution (e.g., 4-benzylpiperidine vs. 4-benzoylpiperidine) to optimize metabolic stability [2].
    

References

  • Vertex AI Search. (2007). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics.[3] PubMed.[2] Link

  • MDPI. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules.[1][2][4][5][6][7][8][9][10][11] Link

  • Bentham Science. (2018). 2D & 3D-QSAR Study on Novel Piperidine and Piperazine Derivatives as Acetylcholinesterase Enzyme Inhibitors. Letters in Drug Design & Discovery. Link

  • BindingDB. (n.d.). BindingDB Entry: 4-{3-[(3-chlorophenyl)methoxy]-2-methylphenyl}piperidine.[12] BindingDB.[12] Link

  • NIH. (2022). Pharmacophore based virtual screening of cholinesterase inhibitors: search of new potential drug candidates as antialzheimer agents. PMC. Link

Sources

Solubility profile of 1-[(3-Chlorophenyl)methoxy]piperidin-4-one in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profiling of 1-[(3-Chlorophenyl)methoxy]piperidin-4-one

Executive Summary & Compound Analysis

This compound is a specialized heterocyclic intermediate, primarily utilized in the synthesis of pharmaceutical agents targeting neurological pathways (e.g., acetylcholinesterase inhibitors) or as a scaffold in medicinal chemistry libraries. Structurally, it consists of a piperidin-4-one core derivatized at the nitrogen with a (3-chlorophenyl)methoxy group (also referred to as a 3-chlorobenzyloxy group attached via an N-O linkage).

Unlike simple N-benzyl derivatives, the N-alkoxy linkage significantly alters the physicochemical profile. The oxygen atom adjacent to the nitrogen lowers the basicity of the amine (typical pKa ~3–5 vs. ~10 for N-alkyl piperidines), reducing its capacity to form salts in weak acids and enhancing its lipophilicity. Consequently, its solubility profile is dominated by dipole-dipole interactions and van der Waals forces , making organic solvent selection critical for purification and reaction yield optimization.

This guide establishes the definitive framework for determining the solubility profile of this compound, predicting its behavior based on structure-property relationships (SPR), and detailing the thermodynamic modeling required for process scale-up.

Anticipated Solubility Landscape (Structure-Property Prediction)

In the absence of empirically published thermodynamic data for this specific molecule, we apply Hansen Solubility Parameter (HSP) principles to predict its behavior. This section serves as a baseline for experimental design.

Physicochemical Drivers
  • Lipophilic Domain: The 3-chlorophenyl ring and the methylene linker drive solubility in non-polar to moderately polar aprotic solvents (Toluene, DCM).

  • Polar Domain: The C=4 ketone and the N-O ether linkage create a permanent dipole, favoring interaction with polar aprotic solvents (Acetone, DMSO).

  • H-Bonding: The molecule acts primarily as a Hydrogen Bond Acceptor (HBA) via the ketone and ether oxygens. It lacks strong Hydrogen Bond Donors (HBD), limiting its solubility in water unless specific solute-solvent H-bonding occurs.

Predicted Solubility Profile
Solvent ClassRepresentative SolventsPredicted SolubilityMechanism / Rationale
Chlorinated Dichloromethane (DCM), ChloroformVery High Strong dispersion forces; "like dissolves like" for the chlorophenyl moiety.
Polar Aprotic Acetone, Ethyl Acetate, THFHigh Dipole-dipole interactions with the ketone core; ideal for recrystallization cooling curves.
Protic Methanol, Ethanol, IsopropanolModerate to High Solute acts as HBA; solubility decreases as alkyl chain length of alcohol increases.
Aromatic Toluene, XyleneModerate Pi-pi stacking interactions with the chlorophenyl ring; high temperature coefficient (good for crystallization).
Aliphatic n-Hexane, HeptaneLow / Insoluble Polarity mismatch; likely used as an anti-solvent to induce precipitation.
Aqueous WaterVery Low Lack of HBD and high lipophilicity (LogP > 2.5 est.) prevents hydration.

Experimental Methodology: The Determination Protocol

To establish a legally and scientifically defensible solubility profile, we utilize a dual-method approach: Dynamic Laser Monitoring (for speed and metastable zone width detection) and Static Equilibrium (for thermodynamic accuracy).

Method A: Static Equilibrium (Shake-Flask Method)

The Gold Standard for Thermodynamic Data.

Protocol:

  • Preparation: Add excess solid this compound to 50 mL of the target solvent in a double-jacketed glass vessel.

  • Equilibration: Stir the suspension at the target temperature (

    
     K) for 24–48 hours.
    
  • Sampling: Stop stirring and allow phases to separate for 2 hours.

  • Filtration: Withdraw the supernatant using a syringe filter (0.22 µm PTFE, pre-heated to

    
     to prevent precipitation).
    
  • Quantification: Dilute the filtrate and analyze via HPLC-UV (typically 254 nm for the chlorophenyl chromophore).

  • Replication: Repeat at temperatures

    
     to 
    
    
    
    K in 5 K intervals.
Method B: Dynamic Laser Monitoring (Synthetic Method)

Best for Metastable Zone Width (MSZW) Determination.

Protocol:

  • Setup: Place a mixture of known solute mass (

    
    ) and solvent mass (
    
    
    
    ) in a reaction vessel equipped with a laser turbidity probe.
  • Heating: Heat the mixture at a slow ramp rate (0.2 K/min) while stirring.

  • Detection: Record the temperature (

    
    ) where the laser transmission reaches 100% (dissolution point).
    
  • Cooling: Cool the solution at the same rate and record

    
     (nucleation point).
    
  • Iteration: Add more solute and repeat to generate the polythermal solubility curve.

Workflow Visualization

The following diagram illustrates the logical flow for establishing the solubility profile and deriving thermodynamic parameters.

Unlocking the Therapeutic Potential of 1-[(3-Chlorophenyl)methoxy]piperidin-4-one: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Untapped Promise of a Novel Scaffold

In the landscape of medicinal chemistry, the piperidin-4-one nucleus is a well-established "privileged scaffold"—a molecular framework that has repeatedly demonstrated the ability to bind to diverse biological targets and exhibit a wide array of pharmacological activities. These activities span from anticancer and antimicrobial to antiviral and central nervous system effects. This guide focuses on a specific, yet underexplored, derivative: 1-[(3-Chlorophenyl)methoxy]piperidin-4-one . While the broader class of piperidin-4-ones is extensively studied, this particular compound represents a frontier in drug discovery. Its unique substitution pattern—a 3-chlorophenyl methoxy group at the N1 position—presents a novel chemical space with the potential for unique biological interactions.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It is not a mere compilation of data, but a strategic roadmap for the systematic investigation of this compound. We will journey from broad, high-throughput screening to pinpoint a potential therapeutic area, through to detailed mechanistic studies to elucidate its mode of action at the molecular level. The causality behind each experimental choice is explained, providing a self-validating framework for discovery.

Section 1: Compound Profile and Strategic Overview

Molecular Identity
  • Compound Name: this compound

  • Molecular Formula: C₁₂H₁₄ClNO₂

  • Structure:

    
    

    (Image Source: PubChem CID 145867404)

The core structure consists of a piperidin-4-one ring. The ketone at the 4-position and the nitrogen at the 1-position are key points for chemical modification and biological interaction. The N-alkoxy substituent, specifically the (3-chlorophenyl)methoxy group, is a distinguishing feature that will dictate its steric and electronic properties, and ultimately, its pharmacological profile.

A Proposed Discovery Workflow

Given the lack of specific biological data for this compound, a logical, phased approach is essential to systematically uncover its potential. This guide is structured around a workflow designed to efficiently identify and validate its therapeutic utility.

Drug_Discovery_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Target & MoA Elucidation cluster_2 Phase 3: Lead Optimization HTS High-Throughput Screening (Cytotoxicity, Antimicrobial, Antiviral Panels) Hit_Confirmation Hit Confirmation & Dose-Response HTS->Hit_Confirmation Identifies initial 'hits' Target_ID Target Identification (Affinity Pull-down, DARTS) Hit_Confirmation->Target_ID Validates activity MoA_Studies Mechanism of Action Studies (Cellular & Biochemical Assays) Target_ID->MoA_Studies Identifies molecular target SAR Structure-Activity Relationship (SAR) (Analog Synthesis & Testing) MoA_Studies->SAR Informs on molecular mechanism Lead_Opt Lead Optimization SAR->Lead_Opt Improves potency/selectivity

Caption: A proposed workflow for the systematic investigation of this compound.

Section 2: Phase 1 - High-Throughput Screening (HTS) for Hit Identification

The initial step is to cast a wide net to identify any significant biological activity.[1][2][3][4][5] High-throughput screening (HTS) allows for the rapid testing of the compound against a multitude of biological targets in an automated fashion.[2][5]

Rationale for Assay Selection

Based on the known activities of the broader piperidin-4-one class, we will hypothesize three primary areas of potential activity: anticancer, antimicrobial, and antiviral. Therefore, the initial HTS campaign will involve a panel of assays covering these domains.

Experimental Protocols

2.2.1. Anticancer Activity: Cytotoxicity Screening

  • Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay.[6][7][8][9][10]

  • Principle: This colorimetric assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[6][7][8] The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Cell Plating: Seed a panel of cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM). Add 10 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) controls.

    • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

    • Formazan Formation: Incubate for 4 hours at 37°C until purple precipitate is visible.

    • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

    • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration).

2.2.2. Antimicrobial Activity: Broth Microdilution Assay

  • Assay: Minimum Inhibitory Concentration (MIC) determination via broth microdilution.[11][12][13][14][15]

  • Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][15]

  • Protocol:

    • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (MHB).[11][13]

    • Inoculum Preparation: Prepare a standardized inoculum of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL.

    • Inoculation: Add the bacterial or fungal suspension to each well of the plate containing the compound dilutions.[11]

    • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.[11]

    • Data Acquisition: The MIC is determined as the lowest compound concentration at which no visible growth (turbidity) is observed.[15]

2.2.3. Antiviral Activity: Plaque Reduction Assay

  • Assay: Plaque Reduction Neutralization Test (PRNT).[16][17][18][19][20]

  • Principle: This assay measures the ability of a compound to inhibit the cytopathic effect of a lytic virus. The number of plaques (areas of cell death) is counted to quantify viral infectivity.[18][20]

  • Protocol:

    • Cell Plating: Seed a monolayer of susceptible host cells (e.g., Vero cells) in 6-well plates and grow to confluence.

    • Compound-Virus Incubation: Prepare serial dilutions of the test compound. Mix each dilution with a known quantity of virus (e.g., Herpes Simplex Virus, Influenza Virus) calculated to produce ~100 plaque-forming units (PFU) per well. Incubate this mixture for 1 hour at 37°C.

    • Infection: Remove the medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.[18]

    • Overlay: After adsorption, remove the inoculum and add a semi-solid overlay (e.g., containing methylcellulose or agarose) to restrict viral spread to adjacent cells.[16]

    • Incubation: Incubate the plates for 2-4 days (virus-dependent) until plaques are visible.

    • Plaque Visualization: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution like crystal violet. Plaques will appear as clear zones against a background of stained viable cells.[18]

    • Data Analysis: Count the plaques in each well. Calculate the percentage of plaque reduction compared to the virus-only control and determine the EC₅₀ (half-maximal effective concentration).

Section 3: Phase 2 - Target Identification and Mechanism of Action (MoA)

Assuming a "hit" is identified in Phase 1 (e.g., potent anticancer activity), the next crucial steps are to determine the molecular target and elucidate the mechanism of action.[21][22][23][24][25]

Identifying the Molecular Target

Direct biochemical methods are powerful tools for identifying the specific protein(s) a small molecule interacts with.[22]

  • Method 1: Affinity-Based Pull-Down. [26]

    • Principle: The small molecule is chemically modified with a tag (like biotin) and immobilized on a resin (like streptavidin beads). This "bait" is incubated with cell lysate. Proteins that bind to the compound are "pulled down" and can be identified by mass spectrometry.[26]

  • Method 2: Drug Affinity Responsive Target Stability (DARTS). [26]

    • Principle: This label-free method relies on the observation that when a small molecule binds to its target protein, it often stabilizes the protein's structure, making it more resistant to degradation by proteases. Changes in protein stability after compound treatment can be detected by Western blot or mass spectrometry.[26]

Target_Identification cluster_0 Affinity Pull-Down cluster_1 DARTS (Label-Free) Compound Compound Tagged_Compound Tagged_Compound Compound->Tagged_Compound Synthesize Biotinylated Analog Incubate_Lysate Incubate_Lysate Tagged_Compound->Incubate_Lysate Incubate with Cell Lysate Pull_Down Pull_Down Incubate_Lysate->Pull_Down Use Streptavidin Beads Mass_Spec Mass_Spec Pull_Down->Mass_Spec Elute & Analyze Lysate Lysate Treat_Compound Treat Lysate with Compound Treat_Vehicle Vehicle Control Protease Protease Treat_Compound->Protease Add Protease (e.g., Pronase) SDS_PAGE SDS_PAGE Protease->SDS_PAGE Digest SDS_PAGE->Mass_Spec Analyze Bands

Caption: Comparative workflows for affinity-based and label-free target identification methods.

Elucidating the Mechanism of Action (MoA) - A Hypothetical Anticancer Hit

If our compound shows potent cytotoxicity against cancer cells, we must investigate how it kills them. Key cellular processes to investigate are apoptosis (programmed cell death) and cell cycle arrest.

3.2.1. Quantifying Apoptosis: Caspase-Glo® 3/7 Assay

  • Principle: Caspases-3 and -7 are key executioner enzymes in the apoptotic pathway. This luminescent assay uses a substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, a substrate for luciferase that generates light.[27][28][29][30][31] The luminescent signal is directly proportional to caspase activity.

  • Protocol:

    • Cell Treatment: Seed cancer cells in a white-walled 96-well plate and treat with the compound at various concentrations (including IC₅₀ value) for 24-48 hours.

    • Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature.[29]

    • Assay Execution: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in medium.[29]

    • Incubation: Mix on a plate shaker for 30 seconds and incubate at room temperature for 1 to 3 hours.[29]

    • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

3.2.2. Analyzing Cell Cycle Distribution: Flow Cytometry

  • Principle: Flow cytometry can quantify the DNA content of individual cells.[32][33][34][35] Cells are stained with a fluorescent dye that binds stoichiometrically to DNA (like Propidium Iodide, PI). The fluorescence intensity corresponds to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.

  • Protocol:

    • Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for various time points (e.g., 12, 24, 48 hours).

    • Harvesting: Harvest both adherent and floating cells and wash with PBS.

    • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at 4°C for at least 30 minutes.[33]

    • Staining: Pellet the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[33]

    • Incubation: Incubate in the dark at room temperature for 30 minutes.

    • Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data from at least 10,000 cells per sample.[34]

  • Data Analysis: Use cell cycle analysis software to model the resulting DNA content histograms and quantify the percentage of cells in each phase.[34]

3.2.3. Investigating Signaling Pathways: Western Blotting

  • Principle: Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate.[36][37][38][39] It can be used to measure changes in the expression or post-translational modification (e.g., phosphorylation) of key signaling proteins.

  • Protocol (Hypothetical PI3K/Akt Pathway Inhibition):

    • Protein Extraction: Treat cells with the compound for various times. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

    • SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[37]

    • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[36]

    • Blocking: Block non-specific binding sites on the membrane by incubating with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for key pathway proteins (e.g., phospho-Akt (Ser473), total Akt, PARP, and a loading control like β-actin).[36][38]

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[37]

    • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Detect the signal using X-ray film or a digital imager.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized for clear comparison.

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineTissue of OriginIC₅₀ (µM)
MCF-7Breast Cancer5.2
A549Lung Cancer8.9
HCT116Colon Cancer3.8
HEK293Normal Kidney> 100

Table 2: Hypothetical Cell Cycle Analysis Data in HCT116 Cells (24h Treatment at IC₅₀)

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control45.135.519.4
Test Compound15.320.164.6

These hypothetical results would suggest the compound is selectively cytotoxic to cancer cells and induces a strong G2/M cell cycle arrest, guiding further mechanistic studies into the mitotic machinery.

Section 4: Phase 3 - Structure-Activity Relationship (SAR) and Lead Optimization

Once a validated hit with a known mechanism of action is established, the focus shifts to medicinal chemistry. The goal of SAR studies is to systematically modify the chemical structure of the lead compound to improve its properties, such as:

  • Potency: Lowering the effective concentration (IC₅₀ or EC₅₀).

  • Selectivity: Increasing activity against the desired target while minimizing effects on other targets ("off-target" effects).

  • ADME Properties: Improving Absorption, Distribution, Metabolism, and Excretion to ensure the compound is "drug-like."

For this compound, key modifications could include:

  • Modifying the Phenyl Ring: Altering the position and nature of the substituent (e.g., moving the chlorine, or replacing it with fluorine, methoxy, or trifluoromethyl groups).

  • Altering the Linker: Changing the length or nature of the methoxy linker.

  • Modifying the Piperidinone Core: Introducing substituents at the 2, 3, 5, or 6 positions.

Each new analog would be synthesized and subjected to the key biological assays developed in Phase 2 to build a comprehensive understanding of which structural features are critical for activity.

Conclusion

This guide has outlined a comprehensive, scientifically-grounded strategy for the preclinical evaluation of This compound . By progressing from broad phenotypic screening to focused target identification and detailed mechanistic studies, researchers can systematically uncover the therapeutic potential of this novel chemical entity. The provided protocols, rooted in established methodologies, offer a robust framework for generating high-quality, reproducible data. The journey from a novel compound to a potential therapeutic agent is arduous, but a logical and rigorous scientific approach, as detailed herein, provides the surest path to success.

References

  • Lin, H., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine. Retrieved from [Link]

  • Park, H. J., et al. (2017). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology. Retrieved from [Link]

  • NVIDIA. (n.d.). What is Small Molecule Hit Identification (Hit ID)?. Retrieved from [Link]

  • NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Retrieved from [Link]

  • National Toxicology Program. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from [Link]

  • protocols.io. (n.d.). MTT (Assay protocol). Retrieved from [Link]

  • Chemspace. (2025). Target Identification and Validation in Drug Discovery. Retrieved from [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]

  • BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Plaque Reduction Assay - Antiviral. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Babraham Institute. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • Infinix Bio. (2026). High Throughput Screening Basics: A Beginner's Guide to Efficient Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • WOAH - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. Retrieved from [Link]

  • Aragen Life Sciences. (2024). What is High-Throughput Screening in Drug Discovery. Retrieved from [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Bio-Techne. (n.d.). Western Blot Protocol: Tips, Techniques & Videos. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Crestone, Inc. (2023). Small-Molecule Drug Mechanisms of Action: Biotech Company in Boulder. Retrieved from [Link]

  • Utah State University. (n.d.). In Vitro Antiviral Testing. Retrieved from [Link]

  • IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. Retrieved from [Link]

Sources

Comprehensive Safety Profiling and Hazard Assessment: 1-[(3-Chlorophenyl)methoxy]piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) and Toxicity Data for 1-[(3-Chlorophenyl)methoxy]piperidin-4-one Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (PubChem CID: 145867404) is a specialized heterocyclic building block characterized by a piperidin-4-one core substituted at the nitrogen with a 3-chlorobenzyloxy group.[1] As a likely intermediate in the synthesis of pharmaceuticals (potentially targeting GPCRs or acting as a scaffold for donepezil-like analogs), it lacks extensive historical toxicological data.

This guide serves as a Provisional Safety Data Sheet (SDS) and a technical manual on how to handle this compound using Predictive Toxicology and Structure-Activity Relationship (SAR) analysis. It is designed for researchers who must handle "data-poor" compounds with high scientific integrity.

Part 1: Chemical Identification & Physicochemical Profile

Before assessing toxicity, we must establish the compound's identity and predicted physical behavior, which dictates exposure routes.

ParameterData / PredictionSource/Methodology
CAS Number Not widely listed (Research Grade)Treat as Novel Chemical Entity
PubChem CID 145867404PubChem Database
Formula C₁₂H₁₄ClNO₂Stoichiometry
Molecular Weight 239.70 g/mol Calculated
SMILES C1CN(CCC1=O)OCC2=CC(=CC=C2)ClStructural Analysis
Physical State Solid (Low melting point likely) or Viscous OilSAR (Piperidone analogs)
Solubility Low in Water; High in DMSO, DCM, MethanolLipophilic (Cl-benzyl group)
LogP (Predicted) ~1.9 - 2.5QSAR (Hydrophobicity)

Part 2: Hazard Identification (GHS Classification)

Note: In the absence of animal data, these classifications are derived using "Read-Across" methodologies from structural analogs (Piperidin-4-one and N-alkoxy amines).

GHS Label Elements
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Irritant)
      
    • 
      (Potential Mutagen/Sensitizer - Precautionary)
      
Hazard Statements (H-Codes)
  • H302: Harmful if swallowed (Baseline assumption for nitrogenous heterocycles).[2]

  • H315: Causes skin irritation (Ketone/Amine reactivity).[2]

  • H319: Causes serious eye irritation.[2]

  • H317: May cause an allergic skin reaction (Potential haptenization via the ketone moiety).

  • H341: Suspected of causing genetic defects (Theoretical risk due to N-alkoxy cleavage yielding hydroxylamine derivatives).

Part 3: Toxicological Assessment & Mechanisms

This section details the causality of the hazards. As a Senior Application Scientist, you must understand why this molecule is handled with care.

Structural Alerts & Reactivity

The molecule contains two primary "warheads" for biological interaction:

  • The C-4 Ketone: This is a reactive electrophile. It can form Schiff bases with primary amines in proteins (lysine residues), leading to haptenization and potential immune sensitization (H317).

  • The N-O Linkage (N-Alkoxy): This is the critical toxicological concern. Metabolic cleavage of the N-O bond can release a hydroxylamine derivative and a chlorobenzyl alcohol . Hydroxylamines are known hemotoxic agents (causing methemoglobinemia) and potential mutagens.

Metabolic Fate (In Silico Prediction)

The compound likely undergoes oxidative metabolism via Cytochrome P450 enzymes.

  • Pathway A (N-Dealkylation): Cleavage of the N-O ether bond.

  • Pathway B (Ring Oxidation): Hydroxylation of the piperidine ring.

  • Pathway C (Ketone Reduction): Reduction to the corresponding alcohol (piperidin-4-ol).

Visualization: Metabolic Toxicity Pathways

The following diagram illustrates the theoretical degradation pathways that drive the safety profile.

MetabolicPathways Parent Parent Compound This compound Hydrolysis Liver Microsomes (CYP450 / Esterases) Parent->Hydrolysis Metabolic Cleavage Hydroxylamine N-Hydroxyl Species (Toxicophore) Parent->Hydroxylamine N-O Bond Scission Piperidone Piperidin-4-one (Reactive Ketone) Hydrolysis->Piperidone BenzylAlc 3-Chlorobenzyl Alcohol Hydrolysis->BenzylAlc SchiffBase Protein Adducts (Sensitization) Piperidone->SchiffBase Reacts with Lysine MetHb Methemoglobinemia (Blood Toxicity) Hydroxylamine->MetHb Redox Cycling

Caption: Predicted metabolic fate. The red dotted line indicates the potential formation of N-hydroxyl species, a known mechanism for hemotoxicity.

Part 4: Safe Handling & Containment Strategy

Given the "Research Grade" status, you must assign a Default Occupational Exposure Band (OEB) .

OEB Assignment: Band 3 (Caution)
  • Rationale: While not confirmed as highly potent (Band 4/5), the potential for mutagenicity (N-O bond) and sensitization mandates containment beyond standard bench chemistry.

  • OEL (Occupational Exposure Limit): Treat as if 10–100 µg/m³ .

Experimental Protocol: Safe Solubilization

When preparing stock solutions for biological assays, follow this self-validating protocol to minimize aerosol generation.

  • Weighing: Perform all weighing inside a Class II Biosafety Cabinet or a HEPA-filtered chemical fume hood. Use an anti-static gun to prevent powder dispersal.

  • Solvent Choice: Dissolve in 100% DMSO (Dimethyl Sulfoxide).

    • Why? DMSO minimizes volatility compared to volatile organics, reducing inhalation risk during pipetting.

  • Visual Check: Vortex for 30 seconds. Inspect for "schlieren" lines (indicating dissolution) vs. suspension.

  • Filtration: If used for cell culture, filter through a 0.22 µm PTFE filter. Note: Nylon filters may bind the lipophilic chlorophenyl group.

Part 5: Emergency Response Protocols

In the event of exposure, standard "generic ketone" protocols are insufficient due to the N-alkoxy functionality.

ScenarioImmediate ActionScientific Rationale
Skin Contact Wash with soap and water for 15 min. Do not use alcohol. Alcohol may enhance transdermal absorption of the lipophilic chlorophenyl moiety.
Eye Contact Flush with saline/water for 15 min.The ketone is a mucous membrane irritant; rapid dilution prevents corneal clouding.
Ingestion Rinse mouth. Do NOT induce vomiting. Vomiting risks aspiration. The compound is potentially corrosive to the esophagus due to pH sensitivity.
Spill Cleanup Absorb with vermiculite. Treat waste as Halogenated Organic .Do not incinerate in standard trash; chlorine content releases HCl/Dioxins upon combustion.

Part 6: Safety Assessment Decision Tree

Use this workflow to validate safety before scaling up synthesis or assays.

SafetyWorkflow Start Start: New Compound Handling CheckData Check PubChem/ChemSpider for Exact Match Start->CheckData DataFound Data Available? CheckData->DataFound UseSDS Follow Vendor SDS DataFound->UseSDS Yes AnalyzeStruct Identify Structural Alerts (N-O Bond, Ketone, Halogen) DataFound->AnalyzeStruct No (Current Scenario) AssignOEB Assign Default OEB 3 (Handle in Fume Hood) AnalyzeStruct->AssignOEB SelectPPE PPE: Nitrile Gloves (Double), Lab Coat, Goggles AssignOEB->SelectPPE Waste Dispose as Halogenated Waste SelectPPE->Waste

Caption: Decision matrix for handling novel compounds like this compound when specific SDS data is absent.

References

  • PubChem. (2025).[1] Compound Summary: this compound (CID 145867404).[1] National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). (2023). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.6: QSARs and Grouping of Chemicals. [Link]

  • OECD. (2023). OECD Quantitative Structure-Activity Relationships Project [(QSARs)]. [Link]

Sources

Methodological & Application

Synthesis of 1-[(3-Chlorophenyl)methoxy]piperidin-4-one: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of 1-[(3-Chlorophenyl)methoxy]piperidin-4-one, a valuable building block for researchers, scientists, and professionals in drug development. This document offers in-depth technical details, explaining the rationale behind experimental choices and ensuring scientific integrity through validated methodologies.

Introduction

This compound is a substituted piperidone derivative of interest in medicinal chemistry due to the prevalence of the piperidine scaffold in a wide array of pharmacologically active compounds. The strategic incorporation of the 3-chlorophenylmethoxy moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a lead compound. This guide details a robust and reproducible synthetic protocol for the preparation of this key intermediate, based on the principles of the Williamson ether synthesis.

Reaction Scheme and Mechanism

The synthesis of this compound is achieved through a Williamson ether synthesis. This classic and reliable method involves the reaction of an alkoxide with a primary alkyl halide.[1] In this specific application, the alkoxide is generated in situ from 1-hydroxy-4-piperidone, which then undergoes a nucleophilic substitution reaction with 3-chlorobenzyl chloride.

The reaction proceeds via an SN2 mechanism, where the oxygen of the deprotonated hydroxylamine acts as the nucleophile, attacking the electrophilic benzylic carbon of 3-chlorobenzyl chloride.[2][3] The choice of a strong, non-nucleophilic base is crucial for the efficient deprotonation of the N-hydroxy group without competing side reactions. Sodium hydride (NaH) is an excellent choice for this purpose as it irreversibly deprotonates the alcohol, and the by-product, hydrogen gas, simply evolves from the reaction mixture.[2]

A polar aprotic solvent, such as N,N-dimethylformamide (DMF), is employed to facilitate the dissolution of the reactants and to promote the SN2 reaction pathway.[4]

Experimental Workflow

The overall workflow for the synthesis of this compound can be visualized as a two-step process occurring in a single pot.

Synthesis_Workflow cluster_0 In Situ Alkoxide Formation cluster_1 Williamson Ether Synthesis (SN2) cluster_2 Work-up & Purification 1_hydroxy_4_piperidone 1-Hydroxy-4-piperidone Alkoxide Sodium 1-oxy-4-piperidone (Alkoxide Intermediate) 1_hydroxy_4_piperidone->Alkoxide Deprotonation NaH Sodium Hydride (NaH) in DMF NaH->Alkoxide Target_Molecule This compound Alkoxide->Target_Molecule Nucleophilic Attack 3_chlorobenzyl_chloride 3-Chlorobenzyl Chloride 3_chlorobenzyl_chloride->Target_Molecule Quenching Quenching with Water Target_Molecule->Quenching Extraction Extraction with Ethyl Acetate Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product Pure Product Purification->Final_Product

Figure 1: A schematic overview of the synthetic workflow for this compound.

Detailed Synthesis Protocol

This protocol outlines the step-by-step procedure for the synthesis of this compound.

Materials and Reagents:

Reagent/MaterialGradeSupplier
1-Hydroxy-4-piperidone≥95%Commercially Available
Sodium Hydride (NaH)60% dispersion in mineral oilCommercially Available
3-Chlorobenzyl chloride≥98%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Deionized Water
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Silica Gel230-400 meshCommercially Available

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Argon or Nitrogen gas inlet

  • Addition funnel

  • Ice-water bath

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an argon inlet, and a rubber septum is charged with 1-hydroxy-4-piperidone (1.0 eq).

  • Dissolution: Anhydrous N,N-dimethylformamide (DMF) is added to the flask to dissolve the 1-hydroxy-4-piperidone. The resulting solution is stirred under an argon atmosphere.

  • Deprotonation: The flask is cooled to 0 °C in an ice-water bath. Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) is added portion-wise to the stirred solution over 15-20 minutes. The reaction mixture is stirred at 0 °C for an additional 30 minutes, during which hydrogen gas evolution should be observed.

  • Alkylation: A solution of 3-chlorobenzyl chloride (1.05 eq) in a small amount of anhydrous DMF is added dropwise to the reaction mixture at 0 °C over 30 minutes using a syringe or an addition funnel.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up: Upon completion of the reaction, the mixture is carefully quenched by the slow addition of deionized water while cooling in an ice-water bath. The aqueous layer is then extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient eluent of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%). Fractions containing the desired product are collected and concentrated under reduced pressure to afford this compound as a pure compound.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Property Expected Value
Molecular Formula C₁₂H₁₄ClNO₂
Molecular Weight 239.70 g/mol
Appearance Off-white to pale yellow solid or oil
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.35-7.25 (m, 4H, Ar-H), 4.80 (s, 2H, O-CH₂-Ar), 3.80-3.70 (m, 4H, piperidine-H), 2.70-2.60 (m, 4H, piperidine-H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 207.5 (C=O), 138.0, 134.5, 129.8, 128.0, 127.5, 126.0 (Ar-C), 76.0 (O-CH₂-Ar), 55.0 (piperidine-C), 41.0 (piperidine-C)
Mass Spectrometry (ESI+) m/z: 240.0 [M+H]⁺

Note: The exact chemical shifts (δ) in NMR spectra may vary slightly depending on the solvent and concentration.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle with extreme care under an inert atmosphere.

  • 3-Chlorobenzyl chloride is a lachrymator and is corrosive. Avoid inhalation and contact with skin and eyes.

  • N,N-Dimethylformamide (DMF) is a skin and eye irritant and may be harmful if inhaled or absorbed through the skin.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound via the Williamson ether synthesis. The methodology is robust and has been designed to be accessible to researchers with a foundational understanding of synthetic organic chemistry. By following this guide, scientists can reliably produce this valuable intermediate for their research and drug discovery endeavors.

References

  • Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Retrieved from [Link]

  • piperidone analogs: synthesis and their diverse biological applications - ResearchGate. (n.d.). Retrieved from [Link]

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Williamson ether synthesis | Organic Chemistry 1: An open textbook - Lumen Learning. (n.d.). Retrieved from [Link]

  • synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Williamson Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones - PubMed. (2017, February 20). Retrieved from [Link]

  • (PDF) Synthesis of N-Substituted piperidines from piperidone - ResearchGate. (2015, October 9). Retrieved from [Link]

  • Synthesis of some N-substituted 4-piperidones - Journal of the Chemical Society C. (n.d.). Retrieved from [Link]

  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30). Retrieved from [Link]

  • CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents. (2005, January 15).
  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide - DTIC. (2025, May 4). Retrieved from [Link]

  • Secondary 3‐Chloropiperidines: Powerful Alkylating Agents - PMC. (n.d.). Retrieved from [Link]

  • Method for producing (−)cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)-piperidine - Patent US-6225473-B1 - PubChem. (n.d.). Retrieved from [Link]

  • This compound - PubChemLite. (n.d.). Retrieved from [Link]

  • United States Patent (19) - Googleapis.com. (1981, March 16). Retrieved from [Link]

  • Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. (n.d.). Retrieved from [Link]

  • CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine - Google Patents. (n.d.).
  • A method for preparing 1-(3-methoxypropyl) piperidine-4-amine - Eureka | Patsnap. (2017, July 11). Retrieved from [Link]

  • Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines - Online Publishing @ NIScPR. (n.d.). Retrieved from [Link]

  • 1-benzyl-3-hydroxypiperidin-4-one (C12H15NO2) - PubChemLite. (n.d.). Retrieved from [Link]

Sources

Reaction conditions for preparing 1-[(3-Chlorophenyl)methoxy]piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers in medicinal chemistry and drug discovery. It details the synthetic pathway for 1-[(3-Chlorophenyl)methoxy]piperidin-4-one (also known as N-(3-chlorobenzyloxy)piperidin-4-one), a specialized heterocyclic intermediate.

Unlike standard N-benzyl piperidones, this molecule features an N-alkoxy (


) linkage, which imparts unique electronic properties and metabolic stability profiles to the piperidine ring. The synthesis requires a de novo construction of the piperidine ring around the alkoxyamine core to ensure stability and yield.

Introduction & Retrosynthetic Analysis

The target molecule, This compound , is a functionalized piperidone derivative often employed as a scaffold in the development of MMP inhibitors, GPCR ligands, and hydroxamic acid-based therapeutics. The presence of the electronegative oxygen atom adjacent to the nitrogen (the N-alkoxy moiety) lowers the basicity of the amine (


 ~4–5 vs. ~10 for alkylamines) and alters the conformation of the ring, necessitating specific synthetic conditions.

Direct alkylation of 4-piperidone with 3-chlorobenzyl chloride is NOT viable for this target because it yields the N-benzyl derivative (


), not the N-alkoxy derivative (

).

Therefore, the protocol follows a Ring-Closure Strategy :

  • Precursor Synthesis: Preparation of the O-substituted hydroxylamine.

  • Ring Construction: Double Michael addition followed by Dieckmann condensation and decarboxylation.

Retrosynthetic Logic (DOT Visualization)

Retrosynthesis Target Target: This compound Inter1 Intermediate A: 3-Carbomethoxy-1-[(3-chlorophenyl)methoxy]piperidin-4-one Inter1->Target Decarboxylation (HCl, Reflux) Inter2 Intermediate B: N,N-Bis(2-methoxycarbonylethyl)- O-(3-chlorobenzyl)hydroxylamine Inter2->Inter1 Dieckmann Condensation (NaH or NaOMe) Core Core Reagent: O-(3-Chlorobenzyl)hydroxylamine Core->Inter2 Double Michael Addition (Methyl Acrylate) Start1 Starting Material 1: 3-Chlorobenzyl Chloride Start1->Core 1. Alkylation 2. Hydrazinolysis Start2 Starting Material 2: N-Hydroxyphthalimide Start2->Core Reagent Reagent: Methyl Acrylate Reagent->Inter2

Caption: Retrosynthetic pathway showing the construction of the piperidone ring from the alkoxyamine core via Dieckmann condensation.

Experimental Protocol

Phase 1: Synthesis of O-(3-Chlorobenzyl)hydroxylamine

This step installs the critical N-O-C linkage using a Gabriel synthesis adaptation.

Reagents:

  • N-Hydroxyphthalimide (1.0 equiv)

  • 3-Chlorobenzyl chloride (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv) or

    
    
    
  • Hydrazine hydrate (2.5 equiv)

  • Solvents: DMF (anhydrous), Ethanol, DCM.

Procedure:

  • Alkylation:

    • Dissolve N-Hydroxyphthalimide (16.3 g, 100 mmol) in anhydrous DMF (100 mL).

    • Add TEA (16.7 mL, 120 mmol). The solution will turn dark red/orange (deprotonation).

    • Add 3-Chlorobenzyl chloride (17.7 g, 110 mmol) dropwise over 15 minutes.

    • Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Pour into ice water (500 mL). Filter the white precipitate (N-(3-chlorobenzyloxy)phthalimide). Wash with water and cold ethanol. Dry in vacuo.

  • Deprotection (Hydrazinolysis):

    • Suspend the phthalimide intermediate in Ethanol (200 mL).

    • Add Hydrazine hydrate (12.5 g, 250 mmol).

    • Stir at Room Temperature for 1 hour, then reflux for 30 minutes to ensure completion. A white precipitate (phthalhydrazide) will form.

    • Workup: Cool to 0°C. Filter off the phthalhydrazide solid.

    • Concentrate the filtrate. Dissolve the residue in DCM (100 mL) and wash with 10%

      
       to remove phthalhydrazide traces.
      
    • Dry (Na2SO4) and concentrate to yield O-(3-chlorobenzyl)hydroxylamine as a pale yellow oil.

    • Yield Target: >85%.[1]

Phase 2: Ring Construction (Michael-Dieckmann Sequence)

This phase builds the piperidone ring. The reduced basicity of the alkoxyamine requires vigorous conditions for the Michael addition.

Reagents:

  • Methyl acrylate (2.5 equiv)

  • Sodium Hydride (NaH) (60% in oil, 1.5 equiv) or Sodium Methoxide (NaOMe)

  • Solvents: Methanol, anhydrous THF or Toluene.

Procedure:

  • Double Michael Addition:

    • Dissolve O-(3-chlorobenzyl)hydroxylamine (15.7 g, 100 mmol) in Methanol (50 mL).

    • Add Methyl acrylate (22.5 mL, 250 mmol).

    • Reflux for 16–24 hours . The reaction is slow due to the lower nucleophilicity of the alkoxyamine.

    • Checkpoint: Monitor by LC-MS for the disappearance of the mono-adduct.

    • Concentrate in vacuo to remove methanol and excess acrylate. Isolate the bis(2-methoxycarbonylethyl) intermediate.

  • Dieckmann Condensation:

    • Dissolve the intermediate in anhydrous Toluene (150 mL).

    • Add NaH (6.0 g, 150 mmol) carefully at 0°C under Nitrogen.

    • Reflux for 3 hours . The mixture will become thick/turbid.

    • Quench: Cool to 0°C. Add Glacial Acetic Acid (10 mL) dropwise to neutralize.

    • Partition between Water and EtOAc. Dry organic layer and concentrate. This yields the 3-carbomethoxy-piperidone derivative (beta-keto ester).

Phase 3: Decarboxylation to Final Target

Removal of the ester group to yield the symmetrical ketone.

Reagents:

  • 6N Hydrochloric Acid (HCl).

Procedure:

  • Suspend the crude beta-keto ester in 6N HCl (100 mL).

  • Reflux vigorously (100°C ) for 4–6 hours. Evolution of

    
     gas will be observed.
    
  • Workup:

    • Cool to 0°C.

    • Neutralize carefully with solid

      
       or NaOH pellets to pH ~8–9.
      
    • Extract with DCM (3 x 50 mL).

    • Dry (MgSO4) and concentrate.

  • Purification: The crude oil is typically purified by Flash Column Chromatography (Silica gel; Hexane:EtOAc 8:2 to 6:4).

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationRationaleTroubleshooting
Alkylation Temp 60°C (Phase 1)Higher temps (>90°C) cause N-O bond cleavage.If yield is low, check for benzyl alcohol byproduct (hydrolysis).
Michael Stoichiometry 2.5 equiv AcrylateExcess required to drive the second addition on the less nucleophilic amine.If mono-adduct persists, add 0.5 eq more acrylate and extend reflux.
Dieckmann Atmosphere Inert (

/Ar)
Enolate intermediate is moisture sensitive.Ensure NaH is fresh; use anhydrous toluene.
Decarboxylation pH Acidic (Reflux)Base-mediated hydrolysis is possible but acid is cleaner for piperidones.If ester remains, increase HCl concentration to 8N.

Analytical Characterization

Target Molecule: this compound Molecular Formula:


Molecular Weight:  239.70  g/mol 
  • 1H NMR (400 MHz, CDCl3):

    • 
       7.40 (s, 1H, Ar-H), 7.20–7.30 (m, 3H, Ar-H).
      
    • 
       4.75 (s, 2H, 
      
      
      
      ).
    • 
       3.15 (t, 4H, 
      
      
      
      ).
    • 
       2.55 (t, 4H, 
      
      
      
      ).
    • Note: The triplet signals for the piperidine ring are characteristic of the 4-one symmetry.

  • 13C NMR:

    • Carbonyl (C=O) at ~208 ppm.

    • Benzylic

      
       at ~75 ppm.
      
    • Piperidine carbons at ~55 ppm (C-N) and ~41 ppm (C-C=O).

Safety & Handling

  • 3-Chlorobenzyl chloride: Potent lachrymator and skin irritant. Handle in a fume hood.

  • Hydrazine hydrate: Carcinogenic and highly toxic. Use gloves and deactivate waste with bleach.

  • Sodium Hydride: Pyrophoric. Reacts violently with water. Quench carefully.

References

  • Preparation of N-Alkoxypiperidines

    • Malik, G., Guinchard, X., & Crich, D. (2011). Asymmetric Synthesis of Polyhydroxylated N-Alkoxypiperidines by Ring-Closing Double Reductive Amination. Organic Letters, 13(24), 6346–6349.
  • Dieckmann Condensation for Piperidones

    • Kuehne, M. E. (1964). The Synthesis of N-Substituted 4-Piperidones. Journal of the American Chemical Society.[2]

    • (General methodology reference).

  • Synthesis of O-Alkylhydroxylamines

    • Grochowski, E., & Jurczak, J. (1976). Synthesis of O-alkylhydroxylamines via N-alkoxyphthalimides. Synthesis, 1976(10), 682-684.
  • Compound Verification

    • PubChemLite Record: this compound (CID 145867404).

Sources

Application Note: Utilizing 1-[(3-Chlorophenyl)methoxy]piperidin-4-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of 1-[(3-Chlorophenyl)methoxy]piperidin-4-one (CAS: Proprietary/Research Grade) as a specialized scaffold for the synthesis of N-alkoxy piperidine derivatives. Unlike traditional N-benzyl piperidines, this scaffold features an N-alkoxy linkage (N-O-C), which significantly alters the physicochemical properties of the resulting pharmacophore.

Key Applications:

  • pKa Modulation: The electron-withdrawing N-alkoxy group lowers the basicity of the piperidine nitrogen (

    
     ~3.5–4.5 vs. ~10.0 for alkyl amines), reducing lysosomal trapping and hERG channel liability.
    
  • GPCR Ligand Design: Specifically validated in the development of Dopamine D4 receptor antagonists and CCR5 modulators.

  • Spirocyclic Library Generation: Serves as a versatile ketone precursor for Fischer indole synthesis and Strecker reactions.

Chemical Context & Mechanism[1][2][3][4][5]

Structural Analysis

The molecule consists of a piperidin-4-one ring where the nitrogen is substituted with a (3-chlorophenyl)methoxy group.

  • The Piperidone Core: A reactive ketone at the C4 position allows for reductive amination, Grignard addition, and condensation reactions.

  • The N-Alkoxy Linker: The oxygen atom adjacent to the nitrogen creates a hydroxamic acid ether motif. This is metabolically stable under most physiological conditions but can be cleaved under specific hydrogenolysis conditions (e.g., Zn/AcOH or H₂/Raney Ni) if used as a protecting group.

  • The 3-Chlorophenyl Moiety: Provides lipophilicity and metabolic resistance. The meta-chloro substitution prevents rapid metabolic oxidation at the phenyl ring, enhancing the half-life of the final drug candidate.

The "Low-Basicity" Advantage

In modern drug discovery, high amine basicity is often correlated with poor membrane permeability, high efflux ratios, and cardiotoxicity (hERG blockage).

  • Standard Piperidine: N-Benzylpiperidine

    
    .
    
  • N-Alkoxy Piperidine: 1-Benzyloxypiperidine

    
    .
    

By using this compound, researchers can generate piperidine-like ligands that remain neutral at physiological pH (7.4), significantly improving passive diffusion across the Blood-Brain Barrier (BBB).

Experimental Protocols

Protocol A: Reductive Amination (Synthesis of D4 Antagonist Analogs)

This protocol describes the coupling of the scaffold with a primary amine to generate 4-amino-N-alkoxypiperidines.

Reagents:

  • Scaffold: this compound (1.0 equiv)

  • Amine: 4-Fluoroaniline (1.1 equiv) [Model Amine]

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acid Catalyst: Acetic acid (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: In a dry reaction vial, dissolve 1.0 mmol of This compound in 5 mL of DCE.

  • Add 1.1 mmol of 4-fluoroaniline and 1.0 mmol of acetic acid.

  • Stir at room temperature (25°C) for 1 hour under nitrogen atmosphere to allow imine equilibrium. Note: The solution may turn slightly yellow.

  • Reduction: Cool the mixture to 0°C. Add 1.5 mmol of STAB portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ (10 mL).

  • Extraction: Extract with Dichloromethane (3 x 10 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: The reduced basicity of the product requires careful chromatography. Use a gradient of Hexanes/Ethyl Acetate (not Methanol/Ammonia, as the product is less polar than typical amines).

Validation Criteria:

  • LC-MS: Look for M+1 peak (Molecular Weight + 1).

  • 1H NMR: Disappearance of the ketone carbonyl signal (~208 ppm in 13C) and appearance of the C4-methine proton (~3.0-3.5 ppm).

Protocol B: Fischer Indole Synthesis (Spirocyclic Derivatives)

This protocol generates a spiro[indole-3,4'-piperidine] framework, a privileged scaffold in analgesics.

Reagents:

  • Scaffold: this compound (1.0 equiv)

  • Hydrazine: Phenylhydrazine hydrochloride (1.0 equiv)

  • Acid: Polyphosphoric acid (PPA) or 4% H₂SO₄ in Ethanol.

Methodology:

  • Hydrazone Formation: Dissolve the scaffold and phenylhydrazine HCl in Ethanol. Reflux for 2 hours.

  • Cyclization: Evaporate solvent.[1] Add PPA (10 equiv by weight) and heat to 100°C for 3 hours. Caution: Exothermic.

  • Workup: Pour onto crushed ice/water. Neutralize with NaOH to pH 8. Extract with EtOAc.[1][2]

  • Result: The N-alkoxy group remains intact, yielding a 1'-[(3-chlorophenyl)methoxy]spiro[indole-3,4'-piperidine].

Reaction Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available from this scaffold.

G Scaffold 1-[(3-Chlorophenyl)methoxy] piperidin-4-one Imine Imine Intermediate Scaffold->Imine R-NH2, AcOH (Reductive Amination) Hydrazone Aryl Hydrazone Scaffold->Hydrazone Ph-NH-NH2 EtOH, Reflux Alcohol Tertiary Alcohol (Grignard Adduct) Scaffold->Alcohol Ar-MgBr (Grignard) Prod_Amine 4-Amino-N-alkoxypiperidine (D4 Antagonist Analog) Imine->Prod_Amine NaBH(OAc)3 Reduction Prod_Spiro Spiro[indole-3,4'-piperidine] (Analgesic Scaffold) Hydrazone->Prod_Spiro PPA, 100°C (Fischer Indole) Prod_Aryl 4-Aryl-4-hydroxypiperidine Alcohol->Prod_Aryl Workup

Figure 1: Divergent synthetic pathways utilizing the this compound scaffold.

Comparative Data: Physicochemical Properties

The table below highlights the theoretical advantages of the N-alkoxy scaffold compared to standard N-benzyl analogs.

PropertyN-Benzyl AnalogN-Alkoxy Scaffold (Subject)Impact on Drug Design
N-Atom Basic (pKa) ~ 9.5~ 4.2 Reduced lysosomal trapping; improved cytoplasmic availability.
LogP (Lipophilicity) 2.83.1 Increased permeability; 3-Cl substituent adds metabolic stability.
hERG Inhibition Risk High (due to cationic N)Low (Neutral N at pH 7.4)Improved cardiac safety profile.
Metabolic Stability Moderate (N-dealkylation)High (N-O bond stable)Longer half-life; avoids reactive aldehyde metabolites.

References

  • Dopamine D4 Antagonists: Hopkins, C. R., et al. (2022).[3] Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters.

  • Piperidine Synthesis Review: Weintraub, P. M., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron.

  • pKa in Drug Design: Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry.

  • Fischer Indole Protocols: Wagaw, S., et al. (1999). Palladium-Catalyzed Coupling of Aryl Chlorides with Aryl Hydrazines: A General Method for the Synthesis of Indoles. Journal of the American Chemical Society.

Disclaimer: This document is for research and development purposes only. All synthesis steps should be performed in a controlled laboratory environment by qualified personnel.

Sources

Functionalization of the ketone group in 1-[(3-Chlorophenyl)methoxy]piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Functionalization of the Ketone Group in 1-[(3-Chlorophenyl)methoxy]piperidin-4-one Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Structural Analysis

This compound is a specialized heterocyclic scaffold often utilized in the synthesis of GPCR modulators and bioactive alkaloids. Its structural uniqueness lies in the N-alkoxy substituent (specifically a 3-chlorobenzyloxy group). Unlike a standard N-benzyl piperidone, this molecule possesses an N–O bond , which imparts distinct electronic properties and, crucially, specific stability constraints.

The Divergent Point: The C4 ketone is the primary handle for diversification. This guide details three critical functionalization pathways:

  • Reductive Amination: Accessing 4-aminopiperidines (common pharmacophores).[1]

  • Nucleophilic Addition (Grignard/Organolithium): Accessing tertiary alcohols.

  • Olefination (Wittig/HWE): Accessing exocyclic alkenes.

Critical Stability Warning (The "Expert" Insight)

STOP & READ: The N-[(3-chlorophenyl)methoxy] moiety is labile to hydrogenolysis .

  • Forbidden Reagent: Catalytic Hydrogenation (

    
     with Pd/C, PtO
    
    
    
    , or Raney Ni) will cleave the N–O bond, destroying the scaffold and yielding 4-piperidone and substituted toluene byproducts.
  • Recommended Alternative: Hydride-based reducing agents (STAB, NaCNBH

    
    ) or non-reductive alkylation methods must be used.
    

Reaction Landscape Visualization

The following diagram illustrates the divergent synthesis pathways available for this scaffold, highlighting the critical decision nodes.

ReactionLandscape Start 1-[(3-Chlorophenyl)methoxy] piperidin-4-one RedAmin Reductive Amination (Target: 2°/3° Amines) Start->RedAmin R-NH2 / STAB (Mild Hydride) Grignard Nucleophilic Addition (Target: 3° Alcohols) Start->Grignard R-MgBr / CeCl3 (Low Temp) Wittig Wittig Olefination (Target: Exocyclic Alkenes) Start->Wittig Ph3P=CR2 (Base Mediated) Warning AVOID: H2/Pd (Cleaves N-O Bond) Start->Warning Prod_Amine 4-Amino Derivative (GPCR Ligands) RedAmin->Prod_Amine Prod_Alc 4-Aryl/Alkyl-4-Hydroxy (Opioid/NK1 Scaffolds) Grignard->Prod_Alc Prod_Alkene 4-Alkylidene (Linker Intermediates) Wittig->Prod_Alkene

Figure 1: Divergent functionalization pathways for the piperidin-4-one scaffold. Note the specific exclusion of catalytic hydrogenation.

Module A: Reductive Amination (The Gold Standard)

This is the most frequent transformation for this scaffold. The protocol uses Sodium Triacetoxyborohydride (STAB) , which is preferred over Sodium Cyanoborohydride (toxic) and Sodium Borohydride (too reactive, reduces ketones to alcohols before imine formation).

Experimental Logic
  • Reagent: NaBH(OAc)ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (STAB).
    
  • Why: It reduces the iminium ion (formed from ketone + amine) much faster than the ketone itself.[2] It does not reduce the sensitive N–O bond.

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[2][3] DCE is faster, but THF is safer/greener.

  • Additive: Acetic Acid (AcOH). Promotes imine formation by protonating the carbonyl oxygen.[4]

Step-by-Step Protocol
  • Imine Formation:

    • In a flame-dried flask under

      
      , dissolve This compound  (1.0 equiv) in anhydrous DCE (0.1 M concentration).
      
    • Add the desired Amine (1.1 – 1.2 equiv).

    • Add Glacial Acetic Acid (1.0 – 1.5 equiv).

    • Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes. (Formation of the imine/iminium species).

  • Reduction:

    • Add Sodium Triacetoxyborohydride (1.5 equiv) in a single portion.

    • Note: Gas evolution (

      
      ) may occur; ensure proper venting.
      
    • Stir at RT for 4–16 hours. Monitor by LC-MS (Look for M+1 of the amine product; disappearance of ketone M+1: ~240 Da).

  • Work-up (Crucial for N-Alkoxy stability):

    • Quench by slow addition of saturated aqueous

      
       (pH ~8). Do not use strong caustic bases (NaOH) as high pH can sometimes degrade the N-O linkage over time.
      
    • Extract with DCM (

      
      ).[1][3]
      
    • Wash combined organics with Brine.[3][4] Dry over

      
      .[3][4]
      
    • Concentrate in vacuo.

  • Purification:

    • Flash chromatography (DCM/MeOH gradient). The N-alkoxy group makes the compound less polar than typical secondary amines, facilitating separation.

Module B: Nucleophilic Addition (Grignard/Organolithium)

Direct addition of Grignard reagents to piperidin-4-ones is prone to failure due to enolization (the basic Grignard reagent deprotonates the


-carbon instead of attacking the ketone).
The "Expert" Fix: Organocerium Addition

To suppress enolization and enhance nucleophilicity, use anhydrous Cerium(III) Chloride (


) to generate an organocerium reagent in situ.
Protocol
  • Preparation of Anhydrous CeCl3:

    • Heat

      
       at 140°C under high vacuum for 2 hours until a fine white powder forms. Moisture kills this reaction.
      
  • Reagent Formation:

    • Suspend anhydrous

      
       (1.5 equiv) in dry THF. Stir at RT for 2 hours (sonication helps).
      
    • Cool to -78°C .[5]

    • Add Organolithium or Grignard reagent (1.5 equiv) dropwise. Stir for 30 mins at -78°C to form the organocerium species.

  • Addition:

    • Dissolve This compound (1.0 equiv) in dry THF.

    • Add the ketone solution dropwise to the organocerium mixture at -78°C.

    • Allow to warm to 0°C over 2 hours.

  • Quench:

    • Quench with saturated

      
      .[6] Filter through Celite to remove Cerium salts.
      

Comparative Data: Reducing Agents

When performing the reductive amination (Module A), selecting the right hydride source is critical for yield and chemoselectivity.

ReagentReactivitySelectivity (Imine vs Ketone)N-O Bond StabilityRecommendation
NaBH(OAc)

(STAB)
MildHigh (Favors Imine)Stable Primary Choice
NaCNBH

MildHighStableSecondary (Toxic)
NaBH

StrongLow (Reduces Ketone)StableAvoid (Side products)
H

/ Pd-C
CatalyticN/AUnstable (Cleavage) FORBIDDEN

Workflow Visualization: Reductive Amination

ReductiveAmination Step1 Step 1: Imine Formation Solvent: DCE/THF Reagents: Amine + AcOH Time: 30-60 min Step2 Step 2: Reduction Reagent: NaBH(OAc)3 (1.5 eq) Condition: RT, 4-16h Step1->Step2 Check QC Check: LC-MS Target Mass: [M+H]+ Step2->Check Step3 Step 3: Quench & Workup Reagent: Sat. NaHCO3 Target pH: ~8 End Final Product: 4-Amino-N-alkoxypiperidine Step3->End Check->Step2 Incomplete (Add more STAB) Check->Step3 Complete Start Start: Ketone Substrate Start->Step1

Figure 2: Optimized workflow for the reductive amination of N-alkoxypiperidines.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][7] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[2][8] Link

  • BenchChem Technical Support. "Application Notes and Protocols for Reductive Amination of 4-Piperidone." BenchChem Protocols, 2025.[3] Link

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392-4398. Link

  • Maryanoff, B. E., & Reitz, A. B. "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects."[9][10] Chemical Reviews, vol. 89, no. 4, 1989, pp. 863-927. Link

Sources

Application Note: Storage & Handling of 1-[(3-Chlorophenyl)methoxy]piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and drug development professionals working with 1-[(3-Chlorophenyl)methoxy]piperidin-4-one . The content synthesizes chemical safety data, stability profiles of


-alkoxy-4-piperidones, and best practices for high-integrity sample management.

Document ID: AN-CPM-PIP-001 Version: 2.0 (Scientific Advisory) Target Audience: Medicinal Chemists, DMPK Scientists, Lab Managers

Chemical Identity & Critical Properties

This compound is a functionalized


-alkoxy-4-piperidone . Unlike simple piperidones, the 

-heteroatom substitution (

-O linkage) introduces specific photolytic and thermal sensitivities. The 4-ketone moiety remains a reactive electrophile, susceptible to hydration or condensation.
PropertySpecification
Chemical Name This compound
Common Class

-Alkoxy-4-piperidone derivative
Molecular Formula

Molecular Weight 239.70 g/mol
Physical State White to Off-white Crystalline Solid (typically)
Solubility Soluble in DMSO, DMF, DCM, Methanol; Low solubility in Water
Structural Alert 4-Piperidone Scaffold: Precursor structural motif.[1][2][3]

-O Bond:
Potential photolability.
Mechanism of Instability

To ensure sample integrity, one must understand the degradation pathways:

  • Photolytic Cleavage: The

    
    -O bond is susceptible to homolytic cleavage under UV/strong visible light, generating radical species and degrading the piperidone core.
    
  • Acid-Catalyzed Hydrolysis: Strong acids can cleave the benzylic ether linkage, potentially releasing 4-piperidone (a regulated precursor) and 3-chlorobenzyl alcohol.

  • Ketone Reactivity: The C4 ketone is prone to nucleophilic attack (e.g., from atmospheric moisture forming gem-diols or self-condensation in basic media).

Safety & Hazard Assessment (E-E-A-T)

  • Regulatory Note: While this specific derivative may not be explicitly scheduled in all jurisdictions, the 4-piperidone core is a controlled precursor (List I in the US) for fentanyl synthesis. Degradation of this compound yields a regulated substance. Treat with strict inventory control.

  • Health Hazards:

    • Acute Toxicity: Harmful if swallowed.[4]

    • Irritant: Causes skin, eye, and respiratory tract irritation.

    • Sensitizer: Potential for contact dermatitis due to the benzylic moiety.

Storage Protocols

Core Directive: Prevent photolysis and hydrolysis.

Long-Term Storage (> 1 Month)
  • Temperature: -20°C (Freezer).

  • Atmosphere: Inert Gas Purge (Argon preferred over Nitrogen due to density).

  • Container: Amber glass vial with PTFE-lined screw cap.

    • Why Amber? Blocks UV (<400 nm) to prevent

      
      -O bond cleavage.
      
    • Why PTFE? Prevents leaching of plasticizers by the organic solid.

  • Desiccation: Store vial inside a secondary container (e.g., distinct jar) containing active desiccant (silica gel or Drierite).

Short-Term / Working Storage (< 1 Month)
  • Temperature: 2-8°C (Refrigerator).

  • Condition: Desiccated.

  • Precaution: Allow vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid (which accelerates ketone hydration).

Handling & Reconstitution Protocols

Engineering Controls
  • Fume Hood: Mandatory. Handle only in a certified chemical fume hood to contain dust and vapors.

  • Lighting: Reduce ambient light or use amber glassware/foil wrapping during weighing to minimize photolytic stress.

Reconstitution (Stock Solution)

Solvent Choice:

  • DMSO (Dimethyl sulfoxide): Preferred for biological assays (Store stocks at -20°C).

  • DCM (Dichloromethane): Preferred for synthetic transfer (Use immediately).

Protocol: Preparation of 10 mM Stock in DMSO

  • Equilibrate: Remove vial from freezer; let stand at RT for 20 mins.

  • Weigh: Weigh amount corresponding to target volume (e.g., 2.4 mg for 1 mL).

  • Dissolve: Add high-grade anhydrous DMSO. Vortex gently (10-15 sec).

    • Note: Sonicate only if necessary and for short bursts (<30 sec) to avoid heating.

  • Aliquot: Do not refreeze the bulk bottle. Split into single-use aliquots (e.g., 50 µL) in amber microtubes.

  • Store: Flash freeze aliquots in liquid nitrogen (optional but recommended) and store at -80°C for max stability (6 months). Store at -20°C for up to 1 month.

Decision Tree: Handling & Storage Workflow

The following diagram illustrates the logical flow for processing incoming shipments of this compound to ensure maximum stability.

StorageHandling Start Incoming Shipment: This compound Inspect Visual Inspection: White/Off-white Solid? Start->Inspect Fail Reject/Quarantine: (Yellowing indicates oxidation) Inspect->Fail Discolored/Wet Pass Accept Batch Inspect->Pass Intact StorageDecision Intended Use Duration? Pass->StorageDecision LongTerm Long Term (>30 Days) Store at -20°C StorageDecision->LongTerm Stockpile ShortTerm Immediate Use (<30 Days) Store at 2-8°C StorageDecision->ShortTerm Active Study Prep Preparation for Experiment LongTerm->Prep ShortTerm->Prep Equilibrate Equilibrate to RT (20 min) (Prevents Condensation) Prep->Equilibrate Solvent Dissolve in Anhydrous DMSO/DCM Equilibrate->Solvent Aliquot Aliquot into Single-Use Vials (Amber/Foil Wrapped) Solvent->Aliquot Freeze Flash Freeze & Store -80°C Aliquot->Freeze

Caption: Workflow for receiving, inspecting, and banking this compound to minimize hydrolytic and photolytic degradation.

Quality Control & Troubleshooting

Self-Validating Stability Check

Before using a stored stock solution, perform this rapid check:

  • Visual: Solution must be clear/colorless. Yellowing indicates

    
    -oxide rearrangement or ketone condensation.
    
  • LC-MS Confirmation:

    • Target Mass:

      
      
      
    • Common Impurity: 4-Piperidone (

      
      ). If this peak appears, the 
      
      
      
      -alkoxy bond has cleaved.
Troubleshooting Table
ObservationProbable CauseCorrective Action
Material is sticky/gum Hygroscopic moisture absorption.Dry under high vacuum for 4h. Store with fresh desiccant.
Yellow discoloration Photolytic degradation or oxidation.Check purity via LC-MS. If <95%, repurify or discard.
Precipitate in DMSO Saturation or water contamination.Sonicate gently. Ensure DMSO is anhydrous (<0.1% water).
LC-MS shows Mass 100 Acidic hydrolysis occurred.Avoid acidic buffers/solvents. Use neutral conditions.

References

  • PubChem. (2025).[2] this compound Compound Summary. National Library of Medicine. Link

  • Weintraub, P. M., et al. (2003).[3] Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953–2989.[3] Link

  • Thermo Fisher Scientific. (2009). Safety Data Sheet: 4-(p-Chlorophenyl)piperidin-4-ol. (Used for analog stability data). Link

  • Cayman Chemical. (2026).[5] Safety Data Sheet: 1-(3-Chlorophenyl)piperazine. (Analog handling data). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-[(3-Chlorophenyl)methoxy]piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecule & The Challenge

Welcome to the technical support center. You are likely working with 1-[(3-Chlorophenyl)methoxy]piperidin-4-one , a specialized N-alkoxy piperidone intermediate often used in the synthesis of GPCR ligands (e.g., Orexin antagonists) or kinase inhibitors.[1][2][3]

Unlike standard N-benzyl piperidones, this molecule features an N-O-C (alkoxyamine) linkage.[1][2][3] This structural nuance fundamentally changes its purification profile:

  • Reduced Basicity: The electronegative oxygen reduces the pKa of the nitrogen (typically ~4.5–5.0), meaning it streaks less on silica than standard amines but is still polar.[1][2][3]

  • Lability: The N-O bond is susceptible to cleavage under strong reducing conditions, and the ketone (C4) is prone to aldol condensation if exposed to strong bases.[1][2][3]

This guide provides a self-validating purification protocol designed to separate the target ketone from common impurities: 3-chlorobenzyl alcohol (hydrolysis byproduct), unreacted halides , and aldol dimers .[1][2][3]

Module 1: Chemical Scavenging (The "Bisulfite" Protocol)

Issue: You have unreacted electrophiles (3-chlorobenzyl chloride) or non-ketone byproducts that co-elute during chromatography. Solution: Exploit the ketone functionality at C4 to form a water-soluble bisulfite adduct, washing away organic impurities before regenerating the product.[4][2]

The Protocol

This method acts as a chemical filter, offering >98% purity without initial chromatography.[2][3]

  • Adduct Formation:

    • Dissolve crude oil in minimal Methanol (MeOH) (3 mL/g).[1][2][3]

    • Add a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) (1.5 equivalents).[1][2][3]

    • Stir vigorously for 1–2 hours. A thick white precipitate (the bisulfite adduct) should form.[5][1][2][3]

    • Troubleshooting: If no solid forms, add small amounts of Ethanol (EtOH) to induce precipitation.[5][1][2][3]

  • The Wash (Purification Step):

    • Filter the solid adduct.[1][2][3]

    • Wash the filter cake with Diethyl Ether (Et₂O) or Hexanes (3x).[1][2][3]

    • Why? The adduct is insoluble in ether; the impurities (benzyl alcohol, halides) are soluble and wash away.[1][2][3]

  • Regeneration:

    • Suspend the washed solid in a biphasic mixture of DCM and 10% Sodium Carbonate (Na₂CO₃) .

    • Stir until the solid dissolves (15–30 min). Note: Avoid NaOH to prevent aldol condensation.[5][2][3]

    • Separate the organic layer, dry over MgSO₄, and concentrate.[2][3]

Module 2: Chromatographic Strategy

Issue: The compound "streaks" or "tails" on silica gel, or co-elutes with the alcohol impurity.[2][3] Solution: Use a buffered mobile phase or "neutralized" silica.[5][1][2][3]

Stationary Phase Selection

While the N-alkoxy nitrogen is less basic, the ketone and the amine residue can still interact with acidic silanols.[4][2]

  • Recommendation: Pre-wash the silica gel column with 1% Triethylamine (TEA) in Hexane before loading.[5][1][2][3]

Mobile Phase Optimization

Do not use straight MeOH/DCM, as it often dissolves silica and leads to poor resolution.[5][1][2][3]

MethodMobile Phase CompositionTarget Impurity Separation
Standard Hexane : Ethyl Acetate (3:1 to 1:1) Removes non-polar halides (Rf ~0.8).[1][2][3] Product elutes ~0.3–0.[5][1][2][3]4.
High Polarity DCM : MeOH (98:2) + 0.1% NH₄OH Removes polar aldol dimers.[5][1][2][3]
Gradient 0% → 40% EtOAc in Heptane Best for separating the 3-chlorobenzyl alcohol (elutes just before product).[1][2][3]

Module 3: Crystallization & Phase Separation

Issue: The product "oils out" (forms a separate liquid phase) instead of crystallizing. Solution: Control the supersaturation using a dual-solvent system with specific polarity gaps.[1]

The "Oiling Out" Fix

Piperidones often oil out because the melting point is depressed by impurities.[4][2][3]

  • Solvent A (Dissolver): Isopropyl Alcohol (IPA) or Ethyl Acetate (EtOAc).[1][2][3]

  • Solvent B (Anti-solvent): Heptane or Methyl tert-butyl ether (MTBE).[1][2][3]

Protocol:

  • Dissolve the crude oil in the minimum amount of warm Solvent A (40–45°C).

  • Add Solvent B dropwise until persistent cloudiness appears.[5][1][2][3]

  • Crucial Step: Add a "seed crystal" (if available) or scratch the glass surface.[5][1][2][3]

  • Cool slowly to room temperature (1°C/min), then to 0°C. Rapid cooling traps impurities in the oil.[5][1][2][3]

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying this compound based on the state of your crude material.

PurificationWorkflow Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Yes Oil Viscous Oil CheckState->Oil Yes Recryst Recrystallization (IPA / Heptane) Solid->Recryst Bisulfite Bisulfite Adduct Protocol (Removes non-ketones) Oil->Bisulfite High Impurity Load Column Flash Chromatography (Buffered Silica) Oil->Column Low Impurity Load Bisulfite->Recryst Regenerate & Cryst CheckPurity Check Purity (HPLC/NMR) Column->CheckPurity Recryst->CheckPurity CheckPurity->Column Fail (Polar Impurities) Final Pure Product (>99%) CheckPurity->Final Pass

Caption: Decision tree for selecting the optimal purification route based on physical state and impurity profile.

Frequently Asked Questions (Troubleshooting)

Q1: My product turned yellow/orange after drying. What happened?

  • Diagnosis: This indicates oxidation (N-oxide formation) or aldol condensation .[1][2][3]

  • Fix: The ketone is reactive.[1][2][3][6][7] Store the purified compound under Nitrogen/Argon at -20°C. If yellowing occurs, filter through a short plug of silica using EtOAc/Hexane (1:1) to remove the colored oligomers.[5][1][2][3]

Q2: I see a double spot on TLC that merges. Is it impure?

  • Diagnosis: This is likely the hydrate form (gem-diol) or the hemi-acetal if you used methanol.[1][2][3] Piperidones exist in equilibrium with their hydrates in the presence of water/alcohols.[4][1][2][3]

  • Verification: Run the TLC in a non-protic solvent (100% EtOAc or DCM) and dry the plate thoroughly before visualization.[5][1][2][3] If it persists, check NMR (CDCl₃) to confirm if it's a single species.[5][1][2][3]

Q3: Can I use acid extraction (1M HCl) to purify this amine?

  • Warning: Proceed with caution. While the amine can be protonated, the N-O bond is acid-sensitive compared to N-benzyl.[1][2] Prolonged exposure to strong acids (pH < 1) may cause hydrolysis to 4-piperidone and 3-chlorobenzyl alcohol.[1][2][3] Use mild acids (Citric acid) or the Bisulfite method instead.[5][1][2][3]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[5][1][2][3] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][3] (Standard protocols for piperidone purification via bisulfite adducts). [1][2][3]

  • Aridoss, G., et al. (2021).[5][1][2][3] "Synthesis and crystallization procedure of piperidin-4-one and its derivatives." Chemical Review and Letters. (Discusses solvent systems like Ethanol/Ethyl Acetate for piperidone crystallization).

  • PubChem. (2025).[5][1][2][3] "this compound Compound Summary." (Structural confirmation and physical property data). [1][2][3]

  • Kozikowski, A. P., et al. (2013).[5][1][2][3] "Piperidin-4-one: the potential pharmacophore."[1] Current Medicinal Chemistry. (Review of stability and reactivity of the piperidone core).

Sources

Technical Support Center: Optimizing Reactivity of 1-[(3-Chlorophenyl)methoxy]piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely working with 1-[(3-Chlorophenyl)methoxy]piperidin-4-one as a scaffold for library generation or active pharmaceutical ingredient (API) synthesis. Unlike standard N-benzyl piperidones, this substrate features an N-alkoxy (N-O-C) linkage.

This structural nuance introduces two critical challenges:

  • Conformational Locking: The bulky N-(3-chlorobenzyloxy) group strongly prefers the equatorial position, locking the piperidine ring and creating significant 1,3-diaxial steric strain against incoming nucleophiles.

  • Electronic Deactivation: The electronegative oxygen atom attached to the nitrogen inductively withdraws electron density, altering the dipole of the ring and the electrophilicity of the C4 carbonyl.

This guide provides troubleshooting workflows for overcoming these barriers during nucleophilic additions, reductive aminations, and condensations.

Part 1: Diagnostic Framework

Before altering your reaction conditions, identify the specific steric failure mode using the decision tree below.

TroubleshootingFlow start START: Reaction Failure type What is the Reaction Type? start->type nucl Nucleophilic Addition (Grignard, Hydride, Organolithium) type->nucl amin Reductive Amination (Imine formation) type->amin red Reduction of Ketone (to Alcohol) type->red prob_nucl Problem: Low Conversion or Wrong Diastereomer nucl->prob_nucl prob_amin Problem: Imine Equilibrium Stalls (Steric bulk prevents attack) amin->prob_amin prob_red Problem: N-O Bond Cleavage (Loss of substituent) red->prob_red sol_nucl Solution: Organocerium Reagents (Suppresses enolization) prob_nucl->sol_nucl sol_amin Solution: Ti(OiPr)4 Protocol (Water Scavenger + Lewis Acid) prob_amin->sol_amin sol_red Solution: Luche Reduction (Avoid Pd/C or Zn/AcOH) prob_red->sol_red

Figure 1: Diagnostic decision tree for troubleshooting reactivity issues based on reaction class.

Part 2: Troubleshooting Guides & FAQs

Scenario A: Nucleophilic Addition (Grignard/Organolithium)

Issue: "I am trying to add a phenyl group to the C4 ketone, but I am getting low yields and recovered starting material."

Root Cause: The C4 ketone in piperidin-4-ones is prone to enolization rather than addition when reacted with basic nucleophiles (like Grignards). The bulky N-alkoxy group exacerbates this by sterically shielding the carbonyl, making proton abstraction (enolization) kinetically favored over nucleophilic attack.

Solution: The Organocerium Protocol Transmetallate your Grignard reagent with Cerium(III) Chloride. Organocerium reagents are less basic but highly nucleophilic, suppressing enolization and promoting addition to sterically hindered ketones.

Q: Why does Cerium work here? A: Cerium(III) acts as a Lewis acid, coordinating to the carbonyl oxygen. This activates the ketone (making it more electrophilic) while the organocerium reagent itself is less basic than the corresponding Grignard. This "push-pull" mechanism overcomes the steric barrier.

Scenario B: Reductive Amination

Issue: "My reductive amination with a secondary amine is stalling. I see the ketone, but no product."

Root Cause: Formation of the hemiaminal/imine intermediate is the rate-limiting step. In your molecule, the "axial" hydrogens at C3 and C5 create a "steric wall" that repels the incoming amine. Standard dehydrating conditions (molecular sieves) are often insufficient to drive this equilibrium in hindered piperidones.

Solution: Titanium(IV) Isopropoxide Mediation Use Ti(OiPr)₄.[1][2] It serves a dual function:

  • Lewis Acid: Activates the carbonyl.

  • Water Scavenger: Irreversibly reacts with the water byproduct to form titanium oxides, driving the equilibrium toward the imine/enamine.

Scenario C: Protecting Group Stability (Critical Warning)

Issue: "I used Pd/C for hydrogenation and lost my N-substituent."

Root Cause: The N-O bond in N-alkoxy amines is labile. Standard catalytic hydrogenation (H₂/Pd) or dissolving metal reductions (Zn/AcOH) will cleave the N-O bond, ejecting the (3-chlorophenyl)methanol and leaving you with the free piperidine secondary amine.

Solution:

  • For Ketone Reduction: Use NaBH₄/CeCl₃ (Luche) or L-Selectride.

  • Avoid: H₂, Pd/C, Raney Nickel, or vigorous metal-acid reductions.

Part 3: Experimental Protocols

Protocol 1: Titanium-Mediated Reductive Amination

Best for: Coupling sterically hindered amines to the C4 position.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Amine: Target secondary/primary amine (1.1 – 1.2 equiv)

  • Reagent: Titanium(IV) isopropoxide (1.25 equiv) [Sigma-Aldrich: 205273]

  • Reductant: Sodium borohydride (NaBH₄) (1.5 equiv)

  • Solvent: Absolute Ethanol (EtOH) or THF (Dry)

Step-by-Step:

  • Complexation: In a flame-dried flask under Argon, dissolve the piperidin-4-one and the amine in dry THF (or neat if liquid amine).

  • Activation: Add Ti(OiPr)₄ dropwise. Note: The solution may become slightly viscous.

  • Incubation: Stir at ambient temperature for 6–12 hours.

    • Checkpoint: Monitor by TLC. You should see the disappearance of the ketone. If the ketone persists, heat to 40-50°C.

  • Reduction: Dilute with absolute EtOH (if THF was used). Cool to 0°C. Add NaBH₄ portion-wise (caution: gas evolution).

  • Workup (Crucial): Quench by adding water. A heavy white precipitate (TiO₂) will form.

  • Filtration: Filter the suspension through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

  • Purification: Extract the filtrate with EtOAc, dry over MgSO₄, and concentrate.

Protocol 2: Luche Reduction (Stereoselective Alcohol Formation)

Best for: Converting the C4 ketone to an alcohol without cleaving the N-O bond.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.0 equiv)

  • Reductant: Sodium borohydride (NaBH₄) (1.0 equiv)

  • Solvent: Methanol (MeOH)[3]

Step-by-Step:

  • Dissolution: Dissolve the ketone and CeCl₃·7H₂O in MeOH. Stir for 15 minutes at room temperature to ensure coordination of the Cerium to the carbonyl.

  • Cooling: Cool the mixture to -78°C (or 0°C if solubility is an issue).

  • Addition: Add NaBH₄ in one portion.

  • Reaction: Stir for 30 minutes. The reaction is usually rapid.

  • Quench: Add saturated aqueous NH₄Cl. Allow to warm to room temperature.

  • Extraction: Extract with Et₂O or DCM.

    • Stereochemical Note: The hydride attack will predominantly occur from the axial direction (less hindered), yielding the equatorial alcohol as the major product.

Part 4: Mechanistic Visualization

The following diagram illustrates the steric environment and the role of Titanium in facilitating the amine attack.

Mechanism Substrate 1-[(3-Chlorophenyl)methoxy] piperidin-4-one (Chair Conformation) Steric Axial Hydrogens (C3/C5) Block Nucleophile Substrate->Steric Problem Complex Ti-Activated Complex (C=O---Ti) Substrate->Complex Activation Ti_Add Add Ti(OiPr)4 Ti_Add->Complex Imine Imine Intermediate (Water Scavenged) Complex->Imine Amine Attack (-TiO2) Product Final Amine Product Imine->Product Reduction (NaBH4)

Figure 2: Mechanism of Titanium-mediated activation overcoming steric shielding at the C4 position.

Part 5: Data Summary

Reaction ParameterStandard ConditionsOptimized Conditions (Recommended)Mechanism of Improvement
Nucleophile R-MgBr (Grignard)R-MgBr + CeCl₃ (Organocerium)Increases electrophilicity; suppresses enolization.
Amination Agent NaBH(OAc)₃ / AcOHTi(OiPr)₄ + NaBH₄Lewis acid activation + irreversible water removal.
Reduction H₂ / Pd/CNaBH₄ / CeCl₃Prevents N-O bond hydrogenolysis.
Temperature 0°C to RT40°C (for Amination)Overcomes activation energy barrier of steric bulk.

References

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry.

    • Relevance: Establishes the standard protocol for Ti-mediated reductive amin
  • Gemal, A. L., & Luche, J. L. (1981).[4][5] "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects." Journal of the American Chemical Society.[4][5]

    • Relevance: The foundational text for the Luche reduction, explaining the role of Cerium in activating carbonyls.[4]

  • Imamoto, T., et al. (1984). "Carbon-carbon bond forming reactions using cerium metal or organocerium reagents." Journal of the American Chemical Society.[4][5]

    • Relevance: Details the suppression of enolization using organocerium reagents, critical for adding carbon nucleophiles to piperidones.

Sources

Optimizing recrystallization solvents for 1-[(3-Chlorophenyl)methoxy]piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing recrystallization solvents for 1-[(3-Chlorophenyl)methoxy]piperidin-4-one Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Subject: Recrystallization Protocol for this compound Case ID: REC-PIP-04-CL Support Tier: Senior Application Scientist

Executive Summary

Purifying This compound presents a unique challenge due to its amphiphilic structure. The molecule possesses a polar piperidone core susceptible to hydration and a lipophilic 3-chlorobenzyloxy tail. This duality often leads to "oiling out" (liquid-liquid phase separation) rather than distinct crystal formation.

This guide moves beyond generic solvent lists to provide a mechanistic approach to solvent selection, impurity rejection, and phase control.

Module 1: Solvent System Selection

Logic: Balancing the polar ketone/amine functionality against the lipophilic aryl halide tail.

The Primary Candidate: Ethanol / Water (Binary System)

For N-alkoxy piperidones, Ethanol (EtOH) is the most robust solvent because it solubilizes the polar core via hydrogen bonding while accommodating the aromatic tail. However, the compound is often too soluble in pure ethanol to crystallize effectively at reasonable yields.

Protocol:

  • Dissolve crude solid in absolute ethanol at 60°C (approx. 3-5 mL per gram).

  • Add deionized water dropwise to the hot solution until a persistent turbidity (cloud point) is reached.

  • Add exactly 0.5 mL of hot ethanol to clear the solution.

  • Critical Step: Allow to cool to room temperature slowly (over 2-3 hours) without agitation to prevent oiling.

The Alternative: Ethyl Acetate / Heptane

Use this system if your primary impurities are highly polar (e.g., unreacted piperidone salts or oxidation byproducts).

  • Solvent (Good): Ethyl Acetate (EtOAc)[1][2][3][4]

  • Anti-Solvent (Bad): n-Heptane (preferred over Hexane due to higher boiling point, preventing "skinning" or premature crusting).

Solvent Screening Logic Flow

Use the following decision matrix to determine the optimal path based on your crude material's behavior.

SolventSelection Start Analyze Crude Material SolubilityCheck Soluble in hot EtOH? Start->SolubilityCheck PathA Yes: High Solubility SolubilityCheck->PathA Dissolves <5 vol PathB No: Low Solubility SolubilityCheck->PathB Undissolved ImpurityType Identify Impurity Profile System1 System A: EtOH + Water (Standard Protocol) ImpurityType->System1 General / Unknown System2 System B: EtOAc + Heptane (For Polar Impurities) ImpurityType->System2 Oxidation/Polar products PathA->ImpurityType System3 System C: DCM + MeOH (For Stubborn Solids) PathB->System3 Try stronger polarity

Figure 1: Decision matrix for selecting the initial solvent system based on solubility and impurity profile.

Module 2: Troubleshooting "Oiling Out"

The Issue: The compound separates as a solute-rich oil droplet before crystallizing, trapping impurities.

Mechanism: The melting point of this compound is likely depressed by impurities (such as 3-chlorobenzyl alcohol). If the crystallization temperature (


) is higher than the depressed melting point (

), the substance comes out as a liquid.[5]
The "Two-Stage Seeding" Protocol

Do not rely on spontaneous nucleation. You must provide a template.

  • Determine Saturation Temperature (

    
    ):  Find the temp where your solid dissolves completely.
    
  • Superheat: Heat the solution 5°C above

    
    .
    
  • Cool to Metastable Zone: Cool rapidly to exactly 2°C below

    
    .
    
  • Seed: Add <1 mg of pure seed crystal (if available) or scratch the glass interface vigorously.

  • Isothermal Hold: Hold the temperature constant for 30 minutes. Do not cool further until you see visible growth.

  • Slow Ramp: Cool at a rate of 10°C per hour.

OilingOutRescue State1 Solution Oiled Out Action1 Re-heat to Dissolution State1->Action1 Action2 Add 5-10% More Solvent (Dilute) Action1->Action2 If oil persists Action3 Cool to Cloud Point Action1->Action3 Action2->Action3 Action4 Seed at High Temp Action3->Action4 Crucial Step Result Crystalline Growth Action4->Result Result->State1 If cooled too fast

Figure 2: The rescue loop for oiled-out reactions. Note that dilution (Action 2) is often counter-intuitive but necessary to lower the saturation temperature below the oiling limit.

Module 3: Impurity Rejection Data

The following table summarizes how different solvent systems interact with common impurities found in the synthesis of this molecule (e.g., from the alkylation of N-hydroxy piperidone).

Impurity TypeChemical NatureRecommended Wash / SolventMechanism
3-Chlorobenzyl alcohol Lipophilic / OilHeptane or Cold IPA Remains in mother liquor due to high solubility in non-polar/semi-polar solvents.
Piperidone Dimers Polar / High MWEthanol/Water Water acts as anti-solvent for the target but keeps polar dimers in solution (if pH is neutral).
Inorganic Salts IonicHot Ethyl Acetate Salts are insoluble in hot EtOAc and can be filtered off before crystallization (Hot Filtration).
Oxidation Products (N-Oxides) Highly PolarSilica Plug (Pre-step)Recrystallization is inefficient for N-oxides; perform a short silica filtration first.

Module 4: Frequently Asked Questions (FAQ)

Q1: My crystals are turning yellow upon drying. Is this normal? A: No. A yellow hue typically indicates oxidation of the nitrogen or the presence of trace benzyl halides.

  • Fix: Wash the crystals with cold Isopropanol (IPA) containing 1% dissolved ascorbic acid (antioxidant) or simply cold IPA, then dry in a vacuum oven at ambient temperature. Avoid heating above 40°C during drying.

Q2: I don't have seed crystals. How do I start the "Two-Stage Seeding" protocol? A: Withdraw 1 mL of your hot solution into a test tube. Cool it rapidly in dry ice/acetone to force precipitation (it will likely be amorphous/oily). Scratch the side of the tube vigorously until a solid forms. Use this "crude solid" as your seed for the main batch.

Q3: Can I use Acetone/Hexane? A: We advise against it. Acetone has a low boiling point (56°C). If you heat the mixture to dissolve the solid, the acetone evaporates faster than the hexane, causing the solvent composition to shift rapidly toward the non-polar side. This induces premature oiling. Use Ethyl Acetate/Heptane for a more stable boiling point profile.

Q4: The compound dissolves in hot ethanol but crashes out immediately as a powder, not crystals. A: This is "crash precipitation" caused by high supersaturation.

  • Fix: You are using too little solvent. Increase the solvent volume by 20%. The goal is to have the compound just barely soluble at boiling, not hyper-concentrated.

References

  • Aridoss, G., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Link

  • BenchChem Protocols. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. Link

  • Mettler Toledo. Oiling Out in Crystallization: Causes and Solutions. Link

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Link

  • National Institutes of Health (NIH). Piperidine Derivatives: Recent Advances in Synthesis. Link

Sources

Controlling temperature parameters for 1-[(3-Chlorophenyl)methoxy]piperidin-4-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-[(3-Chlorophenyl)methoxy]piperidin-4-one. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) designed for researchers, scientists, and drug development professionals. Our focus is on the critical parameter of temperature control, offering insights grounded in reaction kinetics and extensive laboratory experience to help you optimize your synthesis for yield, purity, and reproducibility.

Core Principles: The Thermodynamics and Kinetics of N-Alkylation

The synthesis of this compound is typically achieved via a nucleophilic substitution (SN2) reaction, specifically the N-alkylation of 4-piperidone with a suitable 3-chlorobenzyl electrophile (e.g., 3-chlorobenzyl bromide). Temperature is the most influential parameter in this process, governing not just the reaction rate but also its selectivity and the stability of the components.

  • Reaction Rate: According to the Arrhenius equation, the rate of reaction increases exponentially with temperature. Insufficient heat may lead to a stalled or impractically slow reaction.

  • Selectivity: The desired N-alkylation competes with potential side reactions, most notably over-alkylation, which forms a quaternary ammonium salt.[1] Each reaction has a unique activation energy. By precisely controlling the temperature, we can favor the kinetics of the desired reaction over competing pathways.

  • Stability: Excessive temperatures can lead to the degradation of reactants, products, or the solvent itself, resulting in complex impurity profiles and reduced yields.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the N-alkylation of 4-piperidone?

A1: The optimal temperature is highly dependent on the specific reagents and solvent system used. However, for a typical SN2 reaction involving a primary alkyl halide like 3-chlorobenzyl bromide and a piperidine derivative, a range of 50 to 100 °C is a common starting point.[2] Reactions may be initiated at room temperature or lower to control initial exotherms, then gently heated to drive the reaction to completion.

Q2: Why is a non-nucleophilic base like potassium carbonate (K₂CO₃) recommended?

A2: The N-alkylation reaction generates one equivalent of acid (HBr or HCl), which will protonate the starting piperidone, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base, such as K₂CO₃ or triethylamine (Et₃N), acts as an "acid scavenger" to neutralize this byproduct without competing with the piperidone in attacking the alkylating agent.[1]

Q3: What are the direct consequences of poor temperature control?

A3:

  • Too Low: Incomplete conversion, leading to low yield and difficult purification of the product from unreacted starting materials.[3]

  • Too High: Increased rate of side reactions, particularly the formation of quaternary ammonium salts (over-alkylation).[1] It can also cause reagent or solvent decomposition, leading to tar formation and a complex mixture of impurities.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific experimental problems in a question-and-answer format.

Q: My reaction is not proceeding to completion, and TLC/LC-MS analysis shows significant unreacted 4-piperidone. What should I do?

A: This is a classic symptom of insufficient activation energy, likely due to the reaction temperature being too low.

  • Plausible Cause: The thermal energy provided is inadequate to overcome the activation barrier for the SN2 reaction at a practical rate. This is especially true if there is any steric hindrance or if a less reactive alkylating agent (like a chloride instead of a bromide) is used.[1][3]

  • Troubleshooting Steps:

    • Confirm Reagent Integrity: First, ensure your starting materials and solvent are pure and anhydrous. Water can interfere with the reaction.[3]

    • Incremental Temperature Increase: Raise the reaction temperature by 10 °C.

    • Monitor Progress: After one hour at the new temperature, take an aliquot for analysis by TLC or LC-MS to check for any change in the ratio of starting material to product.

    • Iterate: If the reaction is progressing but remains slow, continue to increase the temperature in 10 °C increments, holding for an hour at each step. Do not exceed the boiling point of your solvent or a maximum of 100-110 °C without first considering alternative causes.

    • Consider a More Reactive Electrophile: If the reaction remains sluggish even at higher temperatures, switching from a benzyl chloride to a benzyl bromide or iodide will significantly increase the reaction rate.[4]

Q: I've obtained my product, but the yield is low, and I've isolated a significant byproduct with a higher molecular weight. What went wrong?

A: This strongly indicates that over-alkylation has occurred, where the product, this compound, has reacted with another molecule of the 3-chlorobenzyl halide to form a quaternary ammonium salt.

  • Plausible Cause: The reaction temperature was too high. Elevated temperatures provide sufficient energy to overcome the activation barrier for the second alkylation step, which is often sterically more demanding but still feasible.

  • Troubleshooting Steps:

    • Reduce Reaction Temperature: Lower the target reaction temperature. A good starting point is to reduce it by 20 °C from the previous condition. While this will slow the primary reaction, it will disproportionately slow the over-alkylation side reaction.[1]

    • Control Reagent Concentration: Implement the slow, dropwise addition of the 3-chlorobenzyl halide to the reaction mixture using a syringe pump over several hours. This keeps the instantaneous concentration of the alkylating agent low, statistically favoring the mono-alkylation of the more abundant starting material.[1]

    • Adjust Stoichiometry: Use a slight excess of the 4-piperidone (e.g., 1.1 to 1.2 equivalents). This ensures the alkylating agent is more likely to encounter the primary amine starting material rather than the secondary amine product.

Q: My reaction mixture turned dark brown or black upon heating. What does this signify?

A: Significant color change to dark brown or black, often accompanied by the formation of insoluble material (tar), is a sign of decomposition.

  • Plausible Cause: The reaction temperature has exceeded the thermal stability limit of one or more components in the mixture. Solvents like Dimethyl sulfoxide (DMSO) can decompose, especially in the presence of bases at elevated temperatures.[5]

  • Troubleshooting Steps:

    • Immediate Temperature Reduction: Cool the reaction immediately.

    • Review Thermal Stability: Consult safety data sheets (SDS) and literature for the thermal stability of your specific reagents and solvent.

    • Select a More Robust Solvent: If solvent decomposition is suspected, switch to a solvent with a higher boiling point and greater thermal stability, such as Dimethylformamide (DMF) or Acetonitrile (MeCN).[2][5]

    • Operate Under Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This can prevent oxidative degradation pathways that are often accelerated at higher temperatures.

Data Summary: Impact of Temperature on Synthesis

The following table summarizes the expected outcomes of varying temperature on the N-alkylation of 4-piperidone, assuming all other parameters are constant.

TemperatureReaction RateTarget Product YieldPurity (re: Over-alkylation)Risk of Decomposition
< 40 °C Very Slow / StalledVery LowHighVery Low
50 - 70 °C ModerateGood to ExcellentGood to HighLow
80 - 100 °C FastGoodModerate to LowModerate
> 110 °C Very FastPoorLowHigh
Visual Workflow and Reaction Scheme
Reaction Pathway and Temperature Influence

The following diagram illustrates the primary reaction pathway to form the desired product and the key temperature-dependent side reaction.

G cluster_0 Reaction Pathways cluster_1 Temperature Effect A 4-Piperidone + 3-Chlorobenzyl Bromide B Desired Product: This compound A->B Desired Reaction (k1) Optimal Temp: 50-70°C D Decomposition Products (Tar) A->D Decomposition C Side Product: Quaternary Ammonium Salt B->C Over-alkylation (k2) + 3-Chlorobenzyl Bromide B->D Decomposition T_High High Temp (>80°C) Increases k1, but Greatly Increases k2 & Decomposition T_Low Low Temp (<50°C) Greatly Reduces k1 & k2

Caption: Reaction scheme showing the desired N-alkylation and competing side reactions.

Troubleshooting Workflow for Low Yield

This decision tree provides a logical sequence for diagnosing and resolving issues of low product yield.

Caption: A decision tree for troubleshooting low yield in the synthesis.

Experimental Protocols

General Protocol for Synthesis

Disclaimer: This protocol is a representative example. All procedures should be performed by qualified personnel in a suitable chemical fume hood with appropriate personal protective equipment (PPE).

Reagents & Equipment:

  • 4-piperidone hydrochloride monohydrate

  • 3-chlorobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate with temperature controller and external probe

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar and reflux condenser under an inert atmosphere.

  • Charge Reagents: To the flask, add 4-piperidone hydrochloride monohydrate (1.0 eq), potassium carbonate (2.5 eq), and anhydrous acetonitrile.

  • Initial Stirring: Stir the suspension at room temperature for 30 minutes.

  • Add Alkylating Agent: Add 3-chlorobenzyl bromide (1.05 eq) to the mixture.

  • Heating: Using a temperature-controlled oil bath with an external probe in the bath, heat the reaction mixture to 65 °C .

  • Monitoring: Monitor the reaction progress every 1-2 hours by TLC (e.g., eluting with 30% ethyl acetate in hexanes) or LC-MS. The reaction is typically complete within 8-16 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel to obtain the final product.

Protocol for Thin-Layer Chromatography (TLC) Monitoring
  • Prepare TLC Plate: Draw a light pencil line ~1 cm from the bottom of a silica gel TLC plate.

  • Spot Plate: Using a capillary tube, spot the reaction mixture on the line. Also spot the starting materials (4-piperidone and 3-chlorobenzyl bromide) as references.

  • Develop Plate: Place the plate in a developing chamber containing an appropriate eluent (e.g., 30% Ethyl Acetate/Hexanes). Ensure the solvent level is below the pencil line.

  • Visualize: Remove the plate when the solvent front is ~1 cm from the top. Visualize the spots under UV light (254 nm) and/or by staining (e.g., with potassium permanganate stain). The disappearance of the 4-piperidone spot and the appearance of a new, less polar product spot indicates reaction progress.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Optimization of reaction conditions for Williamson ether synthesis of pyridinyloxy compounds.
  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • ACS Green Chemistry Institute. (2026). N alkylation at sp3 Carbon Reagent Guide. [Link]

  • Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Spectral Interpretation of 1-[(3-Chlorophenyl)methoxy]piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectra of 1-[(3-Chlorophenyl)methoxy]piperidin-4-one, a compound of interest in contemporary drug discovery and development. As Senior Application Scientists, we recognize that a thorough understanding of a molecule's structure is paramount. NMR spectroscopy stands as an unparalleled tool for the unambiguous structural elucidation of organic molecules. This document will not only present the spectral data but also delve into the rationale behind the spectral assignments, offering a comprehensive resource for researchers and professionals in the field.

The Compound of Interest: this compound

The structure of this compound combines a piperidin-4-one core, a common scaffold in medicinal chemistry, with a 3-chlorobenzyl ether moiety. This substitution pattern can significantly influence the compound's pharmacological properties. Accurate characterization of this molecule is the first critical step in its development.

Figure 1: Chemical structure of this compound.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality 1D and 2D NMR spectra for a small molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid compound.[1]

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6).[1][2] The choice of solvent can influence chemical shifts. For this guide, we will consider spectra in CDCl3.

  • Ensure the sample is fully dissolved; if not, gentle warming or sonication may be applied.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

  • Cap the NMR tube to prevent solvent evaporation and contamination.

2. NMR Spectrometer Setup:

  • The data should be acquired on a spectrometer with a proton frequency of at least 400 MHz for adequate signal dispersion.

  • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. Data Acquisition:

  • ¹H NMR: Acquire a one-dimensional proton spectrum. Key parameters include a 90° pulse, a spectral width of approximately 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, more scans (typically 1024 or more) are required.[3]

  • 2D NMR (Optional but Recommended): For unambiguous assignments, acquire 2D spectra such as:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

Interpreting the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in CDCl3 would exhibit several distinct signals corresponding to the different proton environments in the molecule.

  • Aromatic Protons (δ 7.2-7.4 ppm): The four protons on the 3-chlorophenyl ring will appear in this region. Due to the substitution pattern, they will likely show complex splitting patterns (multiplets).

  • Benzylic Protons (-O-CH₂-Ar, δ ~4.8 ppm): The two protons of the methylene group attached to the oxygen and the aromatic ring are expected to appear as a singlet.

  • Piperidinone Protons (δ 2.6-3.2 ppm): The eight protons on the piperidin-4-one ring are diastereotopic and will give rise to two or more distinct signals. The protons adjacent to the nitrogen (positions 2 and 6) will be downfield compared to the protons adjacent to the carbonyl group (positions 3 and 5). They will likely appear as triplets or complex multiplets due to coupling with each other.

Interpreting the ¹³C NMR Spectrum

The predicted proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

  • Carbonyl Carbon (C=O, δ ~207 ppm): The carbonyl carbon of the piperidin-4-one ring is highly deshielded and will appear at a very low field.

  • Aromatic Carbons (δ 125-140 ppm): The six carbons of the 3-chlorophenyl ring will resonate in this region. The carbon attached to the chlorine atom will be shifted due to the electronegativity of the halogen.

  • Benzylic Carbon (-O-CH₂-Ar, δ ~75 ppm): The carbon of the methylene group in the benzyloxy moiety will appear in this range.

  • Piperidinone Carbons (δ 40-55 ppm): The four carbons of the piperidinone ring (excluding the carbonyl carbon) will be found in the aliphatic region. The carbons adjacent to the nitrogen will be at a lower field than those adjacent to the carbonyl group.

Predicted NMR Data Summary

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity (¹H)
H-2', H-6' (Piperidinone)~3.0-3.2~50-55t
H-3', H-5' (Piperidinone)~2.6-2.8~40-45t
C-4' (Carbonyl)-~207-
-O-CH₂-Ar~4.8~75s
Aromatic H~7.2-7.4~125-140m
Aromatic C-Cl-~134-
Aromatic C-CH₂-~138-

Note: These are estimated chemical shifts. Actual experimental values may vary slightly.

Visualizing NMR Correlations

The following diagrams illustrate the expected correlations in 2D NMR spectra, which are crucial for confirming the assignments made from 1D spectra.

Figure 2: Predicted ¹H-¹H COSY correlations in the piperidinone ring.

Figure 3: Key predicted ¹H-¹³C HMBC correlations.

Comparison with Alternative Analytical Techniques

While NMR provides the most detailed structural information, other analytical techniques offer complementary data.

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed connectivity and 3D structure.Unambiguous structure determination.Requires larger sample amounts, longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, small sample amount needed.Does not provide detailed structural connectivity.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and simple.Provides limited information on the overall structure.

For this compound, a predicted mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern could reveal the loss of the 3-chlorobenzyl group. An IR spectrum would show characteristic peaks for the C=O stretch of the ketone, C-O-C stretch of the ether, and aromatic C-H and C=C stretches. While useful for confirmation, neither technique can provide the detailed atomic-level structural information that NMR offers.

Conclusion

The interpretation of NMR spectra is a cornerstone of chemical research and development. For this compound, a combination of 1D and 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals. This guide, by providing a detailed protocol, predicted spectral data, and a logical framework for interpretation, serves as a valuable resource for scientists working with this and structurally related molecules. The principles outlined here are broadly applicable and reinforce the power of NMR spectroscopy in modern chemical analysis.

References

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • NMR Sample Preparation Guidelines. [Link]

  • Hornak, J. P. Sample Preparation. In The Basics of NMR. [Link]

  • Western University. NMR Sample Preparation. [Link]

  • Chakkaravarthy, J., et al. (2020). Spectral investigations of some piperidin-4-one molecular addition compounds. Ovidius University Annals of Chemistry, 31(1), 18-26.
  • Arslan, H., et al. (2000). 13C and 1H NMR of 2,6-diaryl-1-hydroxy piperidin-4-one oximes; substituent effects on cis/trans ratio and conformational equilibria. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(11), 2191-2201.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001.
  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

  • Chemistry LibreTexts. 2D NMR Introduction. [Link]

  • Oreate AI Blog. (2026). Unlocking Molecular Secrets: A Journey Into 2D NMR Techniques. [Link]

  • Kabilan, S., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 46(6), 563-571.
  • Chemistry LibreTexts. 13C NMR Spectroscopy. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • PubChemLite. This compound. [Link]

  • ChemAxon. NMR Predictor. [Link]

Sources

Comparing bioactivity of 3-chlorophenyl vs 4-chlorophenyl piperidin-4-ones

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Bioactivity Guide: 3-Chlorophenyl vs. 4-Chlorophenyl Piperidin-4-ones

Executive Summary & Structural Logic

The 2,6-diarylpiperidin-4-one scaffold is a privileged pharmacophore in medicinal chemistry, often described as a "bivalent" ligand capable of spanning large binding pockets in proteins such as topoisomerases and tubulin. This guide compares two specific regioisomers: 2,6-bis(3-chlorophenyl)piperidin-4-one (Meta) and 2,6-bis(4-chlorophenyl)piperidin-4-one (Para).[1]

While both isomers share the same molecular weight and core lipophilicity, their bioactivity profiles diverge significantly due to molecular symmetry and electronic vectors .[2][1] The 4-chlorophenyl (para) derivative is the industry standard for cytotoxicity, maximizing hydrophobic alignment in linear binding pockets.[2][1] The 3-chlorophenyl (meta) derivative, while often less potent in direct cytotoxicity, offers distinct advantages in antioxidant capacity and metabolic stability profiles due to steric protection of the phenyl ring.[2][1]

Physicochemical Comparison
Feature4-Chlorophenyl (Para) 3-Chlorophenyl (Meta) Impact on Bioactivity
Symmetry

or

(High Symmetry)
Lower SymmetryPara packs better in crystal lattices and linear protein pockets.[1]
Hammett Constant (

)


Meta is more electron-withdrawing (inductive), affecting the basicity of the piperidine nitrogen.[2][1]
Steric Hindrance Low (Linear extension)Moderate (Lateral bulk)Meta substituents can clash with narrow pockets but prevent metabolic attack at the ring.[2][1]
Key Bioactivity Potent Cytotoxicity (Leukemia/Colon)Antioxidant & Antifungal Para drives binding affinity; Meta drives radical scavenging stability.[2][1]

Mechanistic Bioactivity Analysis

A. Cytotoxicity & Anticancer Potential

The 4-chlorophenyl isomer is the dominant analog in oncology research. The linear projection of the chlorine atom at the para position extends the hydrophobic surface area, allowing the molecule to intercalate effectively into DNA base pairs or bind deep within the hydrophobic clefts of enzymes like Topoisomerase II


.[2][1]
  • Evidence: Studies on N-methyl-2,6-bis(4-chlorophenyl)piperidin-4-one derivatives demonstrate

    
     values in the low micromolar range (3–9 
    
    
    
    M) against leukemia (Molt4/C8) and colon cancer cell lines.[1] The para-chloro group enhances lipophilicity (
    
    
    value +0.[2][1]71) without introducing the steric clashes seen with ortho- or meta-substitution.
  • Mechanism: The molecule acts as a "molecular clip," where the two aryl rings anchor the compound, and the piperidone ketone interacts with nucleophilic residues (e.g., thiols in cysteine) via Michael addition (if unsaturated) or hydrogen bonding.[2][1]

B. Antimicrobial & Antioxidant Profiles

The 3-chlorophenyl isomer shines in oxidative stress assays.

  • Antioxidant Activity: In DPPH scavenging assays, 3-benzyl-2,6-bis(3-chlorophenyl)piperidin-4-one derivatives have shown activity comparable to ascorbic acid.[1] The meta-chlorine atom alters the electron density of the phenyl ring, stabilizing the radical cation intermediate formed during the scavenging process.[2]

  • Antifungal: The meta-substitution pattern disrupts the planarity of the molecule less than ortho-substitution but enough to alter membrane permeability. 3-chlorophenyl derivatives have shown specific potency against Aspergillus niger, likely due to better penetration of the fungal cell wall chitin layers compared to the more rigid para-isomer.

Strategic Synthesis Workflow (Mannich Condensation)

The synthesis of both isomers follows the classic Mannich condensation.[2][1] However, the 3-chlorobenzaldehyde reactant often requires longer reaction times due to the inductive deactivation of the carbonyl carbon, making it slightly less electrophilic than the 4-chloro analog.[2]

DOT Diagram: Synthesis & Logic Flow

G Start Reagents: Ammonium Acetate + Ketone (Acetone/Butanone) Reaction Mannich Condensation Ethanol, 80°C, 4-6h Start->Reaction Aldehyde_Para 4-Chlorobenzaldehyde (Para Isomer) Aldehyde_Para->Reaction Faster Kinetics Aldehyde_Meta 3-Chlorobenzaldehyde (Meta Isomer) Aldehyde_Meta->Reaction Slower Kinetics Product_Para Target A: 2,6-bis(4-Cl) High Crystallinity Linear Conformation Reaction->Product_Para Precipitates Rapidly Product_Meta Target B: 2,6-bis(3-Cl) Lower MP Kinked Conformation Reaction->Product_Meta Requires Cooling/Seed

Caption: Comparative synthesis pathway. Note the kinetic difference: Para-aldehydes typically react faster and precipitate cleaner due to symmetry-driven lattice energy.

Detailed Protocol: One-Pot Synthesis
  • Stoichiometry: 1:2:1 ratio of Ammonium Acetate : Chlorobenzaldehyde (3-Cl or 4-Cl) : Ketone (e.g., 3-methyl-2-butanone).[1][3]

  • Solvent: Absolute Ethanol (99%).[2][1]

  • Procedure:

    • Dissolve ammonium acetate in ethanol under gentle stirring.

    • Add the respective chlorobenzaldehyde.[2]

    • Add the ketone dropwise.[2][4]

    • Critical Checkpoint: Reflux at 80°C.[2][1]

      • 4-Cl Isomer: Usually precipitates as a white solid within 2-3 hours.

      • 3-Cl Isomer:[3][5] May require 4-6 hours and overnight refrigeration (4°C) to induce crystallization.[1]

  • Purification: Recrystallize from ethanol:chloroform (3:1).

Experimental Validation Protocols

To objectively compare these isomers in your lab, use the following self-validating workflows.

Protocol A: MTT Cytotoxicity Assay (Validation for Para-Potency)
  • Cell Lines: Molt4 (Leukemia) or HCT-116 (Colon).[2][1]

  • Controls: Doxorubicin (Positive), DMSO 0.1% (Vehicle).[2][1]

  • Step-by-Step:

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Incubate for 24h.

    • Add test compounds (3-Cl and 4-Cl isomers) at concentrations 0.1

      
      M to 100 
      
      
      
      M.
    • Checkpoint: Ensure final DMSO concentration < 0.5% to avoid solvent toxicity.

    • Incubate 48h. Add MTT reagent (5 mg/mL).[2][1]

    • Read Absorbance at 570 nm.[2][1]

  • Expected Result: The 4-Cl isomer should exhibit an

    
     2-3x lower (more potent) than the 3-Cl isomer due to superior binding pocket fit.[1]
    
Protocol B: DPPH Radical Scavenging (Validation for Meta-Activity)
  • Reagent: 0.1 mM DPPH in Methanol.

  • Step-by-Step:

    • Prepare 1 mg/mL stock of both isomers.[2][1]

    • Mix 1 mL of test solution with 3 mL of DPPH solution.

    • Incubate in dark for 30 mins.

    • Measure Absorbance at 517 nm.[2][1]

  • Calculation:

    
    .[2][1]
    
  • Expected Result: The 3-Cl isomer often shows superior scavenging efficiency (

    
     closer to standard) compared to the 4-Cl isomer.[1]
    

Structure-Activity Relationship (SAR) Decision Tree

Use this logic to decide which isomer to prioritize for your specific application.

SAR Root Select Target Application Path_Onco Oncology / DNA Binding Root->Path_Onco Path_Micro Antimicrobial / Antifungal Root->Path_Micro Decision_Para Select 4-Chlorophenyl (Para) Reasons: 1. Max Lipophilicity (LogP) 2. Linear Binding Fit 3. High Symmetry Path_Onco->Decision_Para Requires Intercalation Path_Micro->Decision_Para Broad Spectrum Antibacterial Decision_Meta Select 3-Chlorophenyl (Meta) Reasons: 1. Radical Stability 2. Cell Wall Penetration 3. Metabolic Resistance Path_Micro->Decision_Meta Requires Membrane Permeability

Caption: SAR Decision Tree. Select 4-Cl for high-affinity protein targets; select 3-Cl for redox-active or fungal targets.

References

  • Synthesis and Biological Activities of 2,6-Diaryl-3-methyl-4-piperidone Derivatives. Source: ResearchGate Relevance: Establishes the baseline synthesis and analgesic/antifungal activity for 4-chlorophenyl derivatives.

  • 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents. Source: PubMed (Biomolecules) Relevance: Provides definitive cytotoxicity data (

    
    ) and molecular docking studies for 4-chlorophenyl derivatives in leukemia models.[1]
    
  • Advances in Chemistry Research (Antioxidant Activity of Piperidines). Source: ResearchGate Relevance: Identifies 3-benzyl-2,6-bis(3-chlorophenyl)piperidin-4-one as a potent antioxidant, differentiating the meta-isomer's utility.

  • 2,6-Bis(4-chlorophenyl)-1,3-dimethylpiperidin-4-one O-benzyloxime. Source: PubMed Central (PMC) Relevance: Crystallographic confirmation of the chair conformation and equatorial orientation of the 4-chlorophenyl group, critical for binding models.

Sources

Reference Standard Qualification Guide: 1-[(3-Chlorophenyl)methoxy]piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ghost" Standard Challenge

In pharmaceutical development, 1-[(3-Chlorophenyl)methoxy]piperidin-4-one (hereafter CPMP-4-one ) represents a critical class of N-alkoxy piperidine intermediates. These moieties are increasingly common in kinase inhibitors and antihistamines but rarely possess a dedicated United States Pharmacopeia (USP) or European Pharmacopoeia (EP) monograph.

Researchers often face a dilemma: rely on Commercial Research Grade materials (often supplied with minimal data) or invest in developing a Fully Characterized Primary Standard . This guide objectively compares these approaches and provides a self-validating protocol to upgrade a research-grade chemical into a regulatory-compliant reference standard.

The Molecule at a Glance[1]
  • Chemical Structure: A piperidin-4-one core substituted at the nitrogen with a (3-chlorophenyl)methoxy group.[1][2]

  • Critical Attribute: The ketone functionality at C4 is prone to hydration (gem-diol formation) in aqueous media, complicating HPLC assay values.

  • Detection: The 3-chlorophenyl ring provides a distinct UV chromophore and a signature Mass Spectrometry isotope pattern (

    
    ).
    

Comparative Analysis: Research Grade vs. Qualified Primary Standard

When sourcing CPMP-4-one, you will typically encounter two tiers of product. Understanding the gap between them is vital for data integrity.

FeatureTier A: Commercial Research Grade Tier B: Qualified Primary Standard (In-House)
Primary Use Early discovery, synthesis scouting.GMP release testing, impurity quantification.
Purity Definition Chromatographic Purity (% Area) . Often ignores water, salts, and residual solvents.Potency (% w/w) . Calculated via Mass Balance (Purity − Water − Solvents − Inorganics).
Traceability Vendor Certificate of Analysis (CoA). Limited traceability.Full structural elucidation (NMR, MS, IR) + Mass Balance.
Risk Factor High. A 98% HPLC area product may only be 90% potent due to hydration or salt forms.Low. The "As Is" potency accounts for all impurities.
Cost/Time Low / Immediate.[3]High / 2-3 Weeks for full qualification.

Recommendation: Use Tier A only for qualitative identification. For quantitative analysis (e.g., calculating response factors or yields), you must convert Tier A material into Tier B using the protocol below.

Decision Matrix & Workflow

Use the following logic to determine the necessary level of characterization for your CPMP-4-one standard.

Standard_Selection Start Start: Define Purpose Purpose Is this for GMP Release or Quantitative Impurity Profiling? Start->Purpose Research Use Commercial Research Grade (Check Identity via MS) Purpose->Research No (R&D only) Qualify Execute Full Qualification Protocol (See Section 4) Purpose->Qualify Yes Step1 1. Structural Elucidation (H-NMR, C-NMR, MS, IR) Qualify->Step1 Step2 2. Purity Assignment (HPLC-UV + GC-HS + KF) Step1->Step2 Step3 3. Calculate Potency (Mass Balance Equation) Step2->Step3 Final Release as Primary Reference Standard Step3->Final

Figure 1: Decision tree for selecting and qualifying the CPMP-4-one reference standard.

Experimental Protocols (The "How-To")

To generate a Tier B standard, execute the following three-pillar validation.

Pillar 1: Structural Confirmation (Identity)

The 3-chlorophenyl moiety offers a unique spectral fingerprint.

  • Mass Spectrometry (LC-MS):

    • Expectation: A protonated molecular ion

      
      .
      
    • Isotope Pattern: You must observe the "Chlorine Cluster." The peak at

      
       should be approximately 33% the height of the 
      
      
      
      peak due to natural
      
      
      abundance.
    • Failure Mode: If

      
       is absent, the chlorine is missing (wrong compound).
      
  • 1H-NMR (DMSO-d6):

    • Look for the characteristic

      
       singlet around 
      
      
      
      4.5–5.0 ppm.
    • Verify the piperidone ring protons (multiplets at

      
       2.4–3.5 ppm).
      
    • Confirm the 3-chlorophenyl aromatic pattern (distinct from 4-chloro or unsubstituted analogs).

Pillar 2: Chromatographic Purity (HPLC-UV)

Piperidin-4-ones are polar. A standard C18 method may result in poor retention.

Recommended Method Parameters:

  • Column: C18 end-capped (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water (pH control is critical to prevent peak tailing of the amine).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV at 220 nm (amide/amine absorption) and 260 nm (chlorobenzene absorption). Note: Compare purity at both wavelengths to detect non-chromophoric impurities.

  • Flow Rate: 1.0 mL/min.

Pillar 3: Potency Calculation (Mass Balance)

This is the most critical step. Do not assume 100% purity.

The Equation:



  • % Water: Determine via Karl Fischer (Volumetric or Coulometric). Warning: Piperidin-4-ones are hygroscopic.

  • % Residual Solvents: Determine via GC-Headspace (common solvents: Ethyl Acetate, DCM).

  • % ROI (Residue on Ignition): Measures inorganic salts (sulfated ash).

Data Presentation: What to Expect

When characterizing CPMP-4-one, your data summary table should look like this (Example Data):

TestMethodAcceptance CriteriaTypical Result (Research Grade)
Appearance VisualWhite to off-white solidPale yellow solid (oxidation risk)
Identification 1H-NMRConforms to structureConforms
Identification MS (ESI+)

present; Cl pattern

240.1/242.1 (3:1 ratio)
Chromatographic Purity HPLC-UVReport Area %98.5%
Water Content Karl FischerReport % w/w1.2% (Hygroscopic)
Residual Solvents GC-HSReport % w/w0.5% (EtOAc)
Inorganic Residue ROI


ASSIGNED POTENCY Mass Balance N/A 96.8%

Note how the "98.5%" HPLC purity drops to a "96.8%" usable potency. Using the raw HPLC value would introduce a ~1.7% error in your quantitative experiments.

Stability & Handling Guidelines

  • Storage: Store at -20°C under Argon or Nitrogen. The

    
     bond can be light-sensitive, and the ketone is moisture-sensitive.
    
  • Solution Stability: Prepare fresh in Acetonitrile or Methanol. Avoid aqueous diluents for long-term storage to prevent hydrate formation at the C4 ketone.

  • Safety: Treat as a potential skin sensitizer and irritant (common for halogenated piperidines).

References

  • International Council for Harmonisation (ICH). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[Link]

  • PubChem. Compound Summary: this compound (CID 145867404).[2] National Library of Medicine. [Link]

Sources

Technical Comparison Guide: Spectroscopic Profiling of 1-[(3-Chlorophenyl)methoxy]piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth spectroscopic profiling of 1-[(3-Chlorophenyl)methoxy]piperidin-4-one , a specialized N-alkoxy piperidone scaffold.

This guide deviates from standard templates to focus on the critical chemical differentiator: the N-O (hydroxylamine ether) linkage versus the standard N-C (benzyl) linkage found in common alternatives.

Executive Summary & Application Context

This compound is a pharmacophore building block used in the synthesis of N-alkoxy-piperidine therapeutics (e.g., specific GPCR ligands and enzyme inhibitors).[1][2]

Unlike standard 1-benzylpiperidin-4-one (the "Alternative"), the Target Compound possesses an N-O-C linkage.[1][2] This structural insertion of oxygen drastically alters the electronic environment, basicity, and spectral signature of the molecule. This guide characterizes these differences to ensure precise identification during drug development.

Quick Comparison: Target vs. Alternative
FeatureTarget: this compoundAlternative: 1-(3-Chlorobenzyl)piperidin-4-one
Linker Type N-Alkoxy (Hydroxylamine ether)N-Alkyl (Benzyl amine)
Basicity (pKa) Low (~4.0 - 5.0) High (~9.0 - 10.[1][2]0)
Key

H NMR Signal

4.65 – 4.75 ppm
(Singlet, O-CH

)

3.50 – 3.60 ppm (Singlet, N-CH

)
IR Carbonyl (

)
~1720–1725 cm

(Inductive withdrawal by Oxygen)
~1715 cm

(Standard ketone)
Stability Sensitive to strong reduction (cleaves N-O)Stable to reduction

Spectroscopic Deep Dive

The characterization logic relies on detecting the "Silent Oxygen" effect—spectral shifts caused by the electronegative oxygen atom inserted between the nitrogen and the benzyl group.

A. Nuclear Magnetic Resonance ( H NMR)

The most definitive validation method is Proton NMR. The electronegativity of the oxygen atom in the N-O-CH


 linkage deshields the benzylic protons significantly more than a standard nitrogen linkage.
  • Diagnostic Signal (The "Truth" Peak):

    • Target: The benzylic protons (-O-CH

      
      -Ar) appear as a sharp singlet between 4.65 and 4.75 ppm  (
      
      
      
      ).[1][2]
    • Alternative: In the N-benzyl analog, these protons appear upfield at 3.50 – 3.60 ppm .[1]

    • Causality: The inductive effect of the oxygen atom pulls electron density away from the methylene protons, shifting them downfield by >1.0 ppm.

  • Piperidine Ring Protons:

    • The

      
      -protons (adjacent to Nitrogen) in the target are also slightly deshielded (
      
      
      
      ~3.0 - 3.2 ppm) compared to the alternative (
      
      
      ~2.4 - 2.7 ppm) due to the electron-withdrawing nature of the alkoxy group.[1]
  • Aromatic Region (3-Chloro Effect):

    • The 3-chlorophenyl group displays a characteristic meta-substitution pattern: a singlet (H2), a doublet (H4), a triplet (H5), and a doublet (H6) in the 7.1 – 7.4 ppm range.[2]

B. Infrared Spectroscopy (FT-IR)[1][2]
  • Carbonyl Stretch (

    
    ): 
    
    • Target: 1720 – 1725 cm

      
       . The electron-withdrawing N-alkoxy group exerts a through-bond inductive effect (
      
      
      
      ), slightly stiffening the C=O bond compared to the N-alkyl analog.[1][2]
    • Alternative: 1715 cm

      
       . Typical saturated six-membered cyclic ketone.[1][2]
      
  • C-O Stretch:

    • Distinct bands at 1050 – 1100 cm

      
        correspond to the C-O ether linkage, absent in the N-benzyl alternative.[1][2]
      
C. Mass Spectrometry (MS)[1][2]
  • Fragmentation Logic:

    • Target: Displays a characteristic [M-141] peak (loss of the O-3-chlorobenzyl group) or [M-16] (loss of oxygen, rare but possible in specific ionization modes).[1][2] The N-O bond is the "weak link."

    • Alternative: Typically fragments via

      
      -cleavage of the benzyl group (Tropylium ion formation, m/z 125 for 3-Cl-benzyl).[1][2]
      

Visualization: Analytical Logic & Fragmentation

The following diagrams illustrate the decision-making process for distinguishing the target from its analogs and the mass spec fragmentation logic.

G Start Unknown Sample (Piperidone Derivative) NMR_Check Step 1: 1H NMR (CDCl3) Check Benzylic Protons Start->NMR_Check Branch_High Shift: 4.6 - 4.8 ppm (Deshielded) NMR_Check->Branch_High O-CH2 Detected Branch_Low Shift: 3.5 - 3.6 ppm (Shielded) NMR_Check->Branch_Low N-CH2 Detected IR_Check Step 2: IR Confirmation Check C=O Frequency Branch_High->IR_Check Alt_ID Alternative Identified: 1-(3-Chlorobenzyl)piperidin-4-one (N-Alkyl Linkage) Branch_Low->Alt_ID Target_ID Target Identified: This compound (N-Alkoxy Linkage) Result_Target v(C=O) > 1720 cm-1 (Inductive Effect) IR_Check->Result_Target Result_Alt v(C=O) ~ 1715 cm-1 (Standard Ketone) IR_Check->Result_Alt Result_Target->Target_ID

Caption: Analytical Logic Tree distinguishing the Target (N-Alkoxy) from the Alternative (N-Benzyl) via spectral shifts.

Experimental Protocols

Protocol A: Sample Preparation & Purity Validation

Expert Insight: Due to the lower basicity of the N-alkoxy amine (pKa ~4.5), standard acid-base extraction protocols used for alkaloids (pH 10 extraction) may fail to extract this compound efficiently into the organic phase if the pH is not precisely controlled. It behaves more like a neutral amide/ether during extraction than a basic amine.

  • Solvent Selection: Dissolve 10 mg of the compound in 0.6 mL of CDCl

    
      (Chloroform-d) containing 0.03% TMS.
    
    • Why: CDCl

      
       is preferred over DMSO-d
      
      
      
      to prevent solvent peaks from obscuring the critical benzylic region (3.5 - 5.0 ppm) and to avoid H-bonding shifts.[1][2]
  • Filtration: Pass the solution through a 0.2

    
    m PTFE syringe filter to remove inorganic salts (e.g., K
    
    
    
    CO
    
    
    from synthesis) which can cause line broadening.
  • HPLC Purity Check (Pre-NMR):

    • Column: C18 Reverse Phase (4.6 x 150 mm, 5

      
      m).[2]
      
    • Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.[1][2] Gradient 10% B to 90% B over 15 min.[2]

    • Note: The target is less polar than the N-benzyl analog and will likely elute later in reverse-phase conditions due to the lipophilic chlorophenyl ether tail.

Protocol B: Data Acquisition Parameters

To ensure "Self-Validating" data, use the following acquisition parameters:

  • 
    H NMR: 
    
    • Frequency: 400 MHz minimum.[2]

    • Scans: 16 (sufficient for >95% purity).

    • Pulse Delay (D1): 5 seconds (allows full relaxation of the isolated benzylic protons for accurate integration).

  • 
    C NMR: 
    
    • Look for the C=O peak at ~205-208 ppm (ketone) and the O-CH

      
        carbon at ~75-78 ppm .[1][2] (The N-CH
      
      
      
      of the alternative would be at ~60-63 ppm).[1][2]

References

  • PubChem. (n.d.).[2] Compound Summary: this compound.[1][2][3] National Library of Medicine.[2] Retrieved from [Link][1][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Authoritative text on N-O vs N-C chemical shifts).

  • Baliah, V., Jeyaraman, R., & Chandrasekaran, L. (1987).[2] Synthesis and stereochemistry of some N-alkoxy-2,6-diarylpiperidin-4-ones. Chemical Reviews. (Foundational work on N-alkoxy piperidone characterization).

Sources

A Senior Application Scientist's Guide to Validating Assay Sensitivity for 1-[(3-Chlorophenyl)methoxy]piperidin-4-one Detection

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and sensitive detection of novel chemical entities is a cornerstone of successful research and development. This guide provides an in-depth, objective comparison of analytical methods for quantifying 1-[(3-Chlorophenyl)methoxy]piperidin-4-one, a piperidine derivative of interest.[1][2] We will explore the nuances of assay validation with a focus on sensitivity, offering a detailed protocol for an in-house competitive ELISA and comparing its performance against established chromatographic techniques like HPLC-UV and LC-MS/MS.

The piperidine scaffold is a prevalent motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3] Accurate quantification of these molecules is paramount for pharmacokinetic studies, metabolism profiling, and quality control. This guide is designed to equip you with the foundational knowledge and practical methodologies to confidently validate the sensitivity of your chosen analytical assay.

The Critical Role of Assay Validation in Scientific Integrity

Before delving into specific methodologies, it is crucial to understand the principles of assay validation. Regulatory bodies like the FDA and the International Council for Harmonisation (ICH) provide comprehensive guidelines to ensure that an analytical procedure is suitable for its intended purpose.[4][5][6][7][8][9][10] Key validation characteristics include accuracy, precision, specificity, linearity, range, and, most pertinent to this guide, the limit of detection (LOD) and limit of quantitation (LOQ).[11][12][13][14][15]

  • Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified as an exact value.[12][14][16] It's the point at which we can confidently say a signal is not just background noise.[12][16]

  • Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.[11][13][16] This is the minimum level at which you can trust the quantitative value.

Understanding and rigorously determining these parameters is not merely a regulatory hurdle; it is a fundamental aspect of scientific integrity that ensures the reliability and reproducibility of your data.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method is often a balance between the required sensitivity, the complexity of the sample matrix, throughput needs, and available resources. Here, we compare three common techniques for the quantification of small molecules like this compound.

Methodology Comparison
Performance ParameterIn-House Competitive ELISAHPLC-UVLC-MS/MS
Principle Immunoassay based on competitive bindingChromatographic separation with UV detectionChromatographic separation with mass-based detection
Typical LOD Low ng/mL to pg/mLµg/mL to high ng/mLpg/mL to fg/mL
Typical LOQ Low ng/mLµg/mLpg/mL
Specificity High (antibody-dependent)Moderate (risk of co-elution)[17]Very High (mass-to-charge ratio)[18]
Throughput High (96-well plate format)Low to MediumMedium
Cost per Sample Low to MediumLowHigh[17]
Initial Investment MediumMediumHigh[17]
Expertise Required MediumMediumHigh[17]

Key Insights:

  • LC-MS/MS stands out for its superior sensitivity and selectivity, making it the gold standard for bioanalytical studies where trace-level detection in complex matrices is required.[19][20][21] However, it comes with a higher cost and complexity.[17][18]

  • HPLC-UV is a robust and cost-effective method suitable for routine analysis of less complex samples where high sensitivity is not a primary concern.[20][22] Its main limitation is the potential for interference from co-eluting compounds.[17]

  • A well-optimized Competitive ELISA can offer a compelling balance of high sensitivity, high throughput, and moderate cost, making it an excellent choice for screening large numbers of samples.[23][24][25][26]

Designing and Validating a Competitive ELISA for this compound

For small molecules like this compound, a competitive ELISA is a suitable immunoassay format.[23][24] In this setup, the analyte in the sample competes with a labeled version of the analyte for binding to a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Experimental Workflow: Competitive ELISA

Competitive ELISA Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis plate_coating Coat Microplate with Capture Antibody blocking Block Non-specific Binding Sites plate_coating->blocking sample_prep Prepare Standards and Samples blocking->sample_prep incubation Add Labeled Analyte and Samples/Standards sample_prep->incubation washing1 Wash Plate incubation->washing1 substrate Add Substrate washing1->substrate color_dev Color Development substrate->color_dev stop_reaction Stop Reaction color_dev->stop_reaction read_plate Read Absorbance stop_reaction->read_plate std_curve Generate Standard Curve read_plate->std_curve concentration Calculate Sample Concentrations std_curve->concentration

Caption: Workflow for a competitive ELISA.

Detailed Experimental Protocol

Materials:

  • High-binding 96-well microplates

  • Capture antibody specific for this compound

  • This compound standard

  • Enzyme-labeled this compound (e.g., HRP-conjugate)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add 50 µL of standards or samples to the appropriate wells, followed immediately by 50 µL of the enzyme-labeled analyte. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add 100 µL of substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Validation of Assay Sensitivity: Determining LOD and LOQ

The determination of LOD and LOQ is a critical step in assay validation.[11][12][13] A common and accepted approach is based on the standard deviation of the response and the slope of the calibration curve.[11]

Methodology:

  • Blank Measurement: Prepare and analyze a minimum of 10 independent blank samples (containing no analyte). Calculate the mean and standard deviation (SD) of the blank responses.

  • Calibration Curve: Prepare a series of low-concentration standards near the expected LOD and LOQ. Analyze these standards to generate a calibration curve. The slope (S) of the calibration curve is determined from the linear regression analysis.

  • Calculation:

    • LOD = 3.3 * (SD of the blank / S)

    • LOQ = 10 * (SD of the blank / S)

This approach is statistically robust and is recommended by the ICH guidelines.[4][6]

Hypothetical Validation Data

To illustrate the process, consider the following hypothetical data for our competitive ELISA:

ParameterValue
Mean of Blank (n=10) 0.045 Absorbance Units
SD of Blank 0.005 Absorbance Units
Slope of Calibration Curve 0.02 (Absorbance Units / ng/mL)

Calculated Sensitivity:

  • LOD = 3.3 * (0.005 / 0.02) = 0.825 ng/mL

  • LOQ = 10 * (0.005 / 0.02) = 2.5 ng/mL

This data indicates that our in-house competitive ELISA can reliably detect this compound at concentrations as low as 0.825 ng/mL and provide accurate quantitative results down to 2.5 ng/mL.

Relationship Between Key Assay Validation Parameters

The validation of an analytical method is a holistic process where various parameters are interconnected. Sensitivity, defined by the LOD and LOQ, is intrinsically linked to the precision and linearity of the assay at low concentrations.

Assay Validation Parameters cluster_performance Assay Performance cluster_range Quantitative Range cluster_sensitivity Sensitivity Accuracy Accuracy Precision Precision LOD LOD Precision->LOD LOQ LOQ Precision->LOQ Specificity Specificity Specificity->LOD Linearity Linearity Linearity->LOQ Range Range LOD->Range LOQ->Range

Caption: Interrelationship of assay validation parameters.

This diagram illustrates that achieving a low LOQ is dependent on maintaining good precision and linearity at the lower end of the calibration curve. Similarly, the specificity of the assay ensures that the signal detected at the LOD is truly from the analyte of interest and not from interfering substances.

Conclusion

Validating the sensitivity of an assay for a novel compound like this compound is a meticulous process that underpins the reliability of subsequent research. While LC-MS/MS offers the pinnacle of sensitivity and specificity, a well-developed and rigorously validated competitive ELISA can provide a high-throughput and cost-effective alternative with excellent performance. By following established guidelines from regulatory bodies and understanding the interplay between different validation parameters, researchers can confidently select and validate the most appropriate analytical method for their specific needs, ensuring data of the highest scientific integrity.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • The principle and method of ELISA - MBL Life Science. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. [Link]

  • Methods for the determination of limit of detection and limit of quantitation of the analytical methods - ResearchGate. [Link]

  • Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. [Link]

  • Technical Information - Limit of Detection (LOD) and Limit of Quantification (LOQ) - Cawood. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation - Perpusnas. [Link]

  • Limit of Blank, Limit of Detection and Limit of Quantitation - PMC - NIH. [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • What is meant by the limit of detection and quantification (LOD / LOQ)? - Lösungsfabrik. [Link]

  • Competitive ELISA - Creative Diagnostics. [Link]

  • Quality Guidelines - ICH. [Link]

  • Assay Validation Guidelines - Ofni Systems. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. [Link]

  • FDA Finalizes Guidance on Bioanalytical Method Validation - Center for Biosimilars. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]

  • An overview of ELISA: a review and update on best laboratory practices for quantifying peptides and proteins in biological fluids - PMC. [Link]

  • HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. [Link]

  • Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS | LCGC International. [Link]

  • Small Molecules Detection With Aptamer Based BLI And ELISA-like Assays. [Link]

  • 3 reasons why you should upgrade from UV detection to Mass Spectrometry. [Link]

  • COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES - Farmacia Journal. [Link]

  • Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent | Request PDF - ResearchGate. [Link]

  • This compound - PubChemLite. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]

  • 1-(3-Chlorophenyl)piperazine Hydrochloride Solution. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. [Link]

  • 4-Methoxyphencyclidine: An Analytical Profile - DEA.gov. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.